Cholecystokinin-33 (1-21) (porcine)
Description
BenchChem offers high-quality Cholecystokinin-33 (1-21) (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholecystokinin-33 (1-21) (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H169N33O30S/c1-11-51(8)76(129-82(146)58(28-35-162-10)116-87(151)68(46-135)127-92(156)75(50(6)7)128-81(145)55(22-16-31-109-97(104)105)114-73(138)42-111-78(142)65(43-132)125-90(154)69-24-18-33-130(69)94(158)52(9)113-77(141)54(101)20-12-14-29-99)93(157)117-56(21-13-15-30-100)79(143)122-63(39-72(103)137)86(150)119-60(36-48(2)3)83(147)115-57(26-27-71(102)136)80(144)124-66(44-133)88(152)120-61(37-49(4)5)84(148)123-64(40-74(139)140)95(159)131-34-19-25-70(131)91(155)126-67(45-134)89(153)121-62(38-53-41-108-47-112-53)85(149)118-59(96(160)161)23-17-32-110-98(106)107/h41,47-52,54-70,75-76,132-135H,11-40,42-46,99-101H2,1-10H3,(H2,102,136)(H2,103,137)(H,108,112)(H,111,142)(H,113,141)(H,114,138)(H,115,147)(H,116,151)(H,117,157)(H,118,149)(H,119,150)(H,120,152)(H,121,153)(H,122,143)(H,123,148)(H,124,144)(H,125,154)(H,126,155)(H,127,156)(H,128,145)(H,129,146)(H,139,140)(H,160,161)(H4,104,105,109)(H4,106,107,110)/t51-,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNFIRAZDRTPBT-KGCFEYSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H169N33O30S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2321.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101831-07-6 | |
| Record name | Cholecystokinin 21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Technical Guide: Cholecystokinin-33 (1-21) (Porcine) – Structural Pharmacology & Experimental Utility
The following technical guide details the structural pharmacology, lack of canonical efficacy, and experimental utility of the Porcine Cholecystokinin-33 (1-21) fragment.
Part 1: Executive Technical Synthesis
Cholecystokinin-33 (1-21) (CCK-33(1-21)) is the N-terminal peptide fragment derived from the proteolytic processing of the 33-amino acid porcine cholecystokinin hormone. Unlike the C-terminal octapeptide (CCK-8), which contains the bioactive pharmacophore required for high-affinity binding to CCK1 (CCK-A) and CCK2 (CCK-B) receptors, the (1-21) fragment is canonically biologically latent in terms of secretagogue activity.
Its primary significance in drug development and physiological research is threefold:
-
Negative Control: It serves as a rigorous negative control in bioassays to validate that observed effects are driven by the C-terminal sulfated octapeptide.
-
Epitope Mapping: It is the critical reagent for defining the specificity of anti-CCK antibodies, distinguishing between N-terminal (whole CCK-33/58) and C-terminal (CCK-8) specific immunoassays.
-
Prohormone Processing: It represents the metabolic remnant ("leaving group") following the cleavage of CCK-33 into the highly active smaller forms.
Part 2: Molecular Architecture & Sequence Analysis
The biological silence of CCK-33 (1-21) is structurally determined. The cholecystokinin family relies on a "Message-Address" concept where the C-terminus provides both the affinity and the efficacy.
Primary Sequence (Porcine)
Sequence: Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg Length: 21 Amino Acids Molecular Weight: ~2321.71 Da[1]
Structure-Activity Relationship (SAR)
The mechanism of inaction for this fragment is defined by what it lacks:
| Structural Feature | Status in (1-21) | Biological Consequence |
| Sulfated Tyrosine (Tyr-SO3H) | Absent | Critical for CCK1 receptor affinity (pancreatic/gallbladder pathway). Loss results in >1000-fold affinity drop. |
| C-Terminal Tetrapeptide (WMDF-NH2) | Absent | The Trp-Met-Asp-Phe-NH2 motif is the essential "active site" for receptor activation and signal transduction. |
| C-Terminal Amidation | Absent | The amide group protects against carboxypeptidases and is required for receptor binding pocket fit. |
Part 3: Mechanism of Action (Processing & Selectivity)
While CCK-33 (1-21) does not activate the G-protein coupled receptors (GPCRs) directly, its generation is a key step in the bioactivation cascade of the hormone.
Proteolytic Generation Pathway
CCK is synthesized as preprocholecystokinin. Post-translational processing yields CCK-58, which is further cleaved to CCK-33.
-
Enzymatic Cleavage: Trypsin-like proteases or prohormone convertases cleave CCK-33 at the Arg-Asp or similar basic residue junctions.
-
Release: This cleavage releases the bioactive C-terminus (containing the octapeptide) and the N-terminal fragment (1-21).
-
Fate: The (1-21) fragment enters circulation but does not bind the CCK1/CCK2 receptors, effectively acting as a metabolic byproduct.
Receptor Interaction Logic (Visualization)
The following diagram illustrates why CCK-33 (1-21) fails to signal, contrasting it with the active CCK-33 and CCK-8 forms.
Figure 1: Structural basis of CCK receptor selectivity. The (1-21) fragment lacks the C-terminal pharmacophore required to trigger the CCK1 Receptor.
Part 4: Experimental Protocol – Epitope Mapping & Specificity Validation
The primary utility of CCK-33 (1-21) is in immunoassays . Researchers must distinguish between total CCK (CCK-33/58) and the short, active forms (CCK-8). This protocol uses CCK-33 (1-21) to determine the epitope specificity of an anti-CCK antibody.
Protocol: Competitive ELISA for Antibody Characterization
Objective: Determine if an antibody binds the N-terminus (inactive) or C-terminus (active) of CCK-33.
Reagents Required:
-
Solid Phase: 96-well microplate coated with full-length Porcine CCK-33 (1 µg/mL).
-
Primary Antibody: Anti-CCK antibody of unknown specificity.
-
Competitors:
-
Detection: HRP-conjugated secondary antibody.
Step-by-Step Methodology:
-
Preparation of Competitors:
-
Prepare a serial dilution of CCK-33 (1-21) and CCK-8 in PBS-BSA (0.1% BSA).
-
Concentration Range:
M to M.
-
-
Pre-Incubation (Equilibrium Phase):
-
Mix the primary antibody (at a fixed concentration, e.g.,
) with the varying concentrations of competitors in separate tubes. -
Incubate for 1 hour at 37°C or overnight at 4°C. This allows the antibody to bind the free peptide in solution.
-
-
Plate Incubation:
-
Wash & Detect:
-
Wash plate 3x with PBST (PBS + 0.05% Tween-20).
-
Add HRP-secondary antibody (100 µL/well). Incubate 1 hour.
-
Wash 3x. Add TMB substrate. Stop reaction with 1M H2SO4.
-
-
Data Analysis:
-
Plot Optical Density (OD) vs. Log[Competitor Concentration].
-
Interpretation Table:
| Observation | Conclusion regarding Antibody Specificity |
| CCK-33 (1-21) inhibits binding (OD drops as conc increases) | The antibody binds to the N-terminus . It recognizes the inactive scaffold of CCK-33. It will not detect bioactive CCK-8. |
| CCK-8 inhibits binding | The antibody binds to the C-terminus . It recognizes the bioactive site. It will detect both CCK-33 and CCK-8. |
| Neither inhibits | Antibody affinity is too low or binds a conformational epitope lost in fragments. |
Part 5: Quantitative Data Summary
The following table summarizes the biological profile of CCK-33 (1-21) compared to the active hormone forms.
| Parameter | CCK-33 (1-21) | CCK-8 (Sulfated) | CCK-33 (Full) |
| Receptor Affinity (CCK1) | > 10,000 nM (Inactive) | ~0.2 - 1.0 nM | ~1.0 - 5.0 nM |
| Insulin Secretion | No Effect | Stimulatory | Stimulatory |
| Gallbladder Contraction | No Effect | Potent Agonist | Potent Agonist |
| Primary Utility | Specificity Control / Epitope Mapping | Bioactivity Standard | Physiological Hormone |
| Sequence Region | N-Terminal | C-Terminal | Full Length |
References
-
Rehfeld, J. F. (2017). "Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger." Frontiers in Endocrinology. Link
-
Liddle, R. A. (1997). "Cholecystokinin cells."[5][7][8][9][10][11] Annual Review of Physiology. Link
-
Hermansen, K. (1984). "Effects of cholecystokinin (CCK) and its fragments on the endocrine pancreas." Regulatory Peptides.[8] Link
-
Dockray, G. J. (2012). "Cholecystokinin and Gut-Brain Signaling."[8][9][10] Regulatory Peptides.[8] Link
-
GeneCust. "Cholecystokinin-33 (1-21) (porcine) Product Data." GeneCust Catalog. Link
Sources
- 1. genecust.com [genecust.com]
- 2. njleonbiotech.com [njleonbiotech.com]
- 3. Purchase Directly from Catalogue peptides | China Catalogue peptides Supplies [liwei-peptide.com]
- 4. Cholecystokinin: Clinical aspects of the new biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cck-33 | C166H261N51O52S4 | CID 16129670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cholecystokinin - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]
- 9. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cholecystokinin System: Receptor Interaction, Signaling, and the Role of Peptide Fragmentation
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
Cholecystokinin (CCK) is a pivotal peptide hormone and neuropeptide that governs a range of physiological processes, from digestion to satiety and anxiety.[1][2] Its biological effects are mediated through two distinct G protein-coupled receptors (GPCRs): the Cholecystokinin-A (CCK-A or CCK1) and Cholecystokinin-B (CCK-B or CCK2) receptors.[1] This guide provides a comprehensive technical overview of the CCK system, focusing on the structural basis of ligand-receptor interactions, the downstream signaling cascades, and the established methodologies for their investigation. Critically, we address the role of post-translational processing of the primary 33-amino acid peptide, CCK-33, and clarify the functional significance of its fragments. Specifically, we present evidence demonstrating that the biological activity resides within the C-terminal portion of the peptide, while the N-terminal fragment, CCK-33 (1-21), is largely inactive at these receptors for canonical signaling pathways.[3][4] This document serves as a foundational resource for professionals engaged in the study of the CCK system and the development of therapeutics targeting its components.
Introduction: The Cholecystokinin Peptide Family and its Receptors
The discovery of Cholecystokinin from porcine gut extracts as a 33-amino acid peptide (CCK-33) was a landmark in endocrinology.[5] It is now understood that CCK is synthesized as a 115-amino acid preprohormone, which undergoes extensive post-translational processing to yield a family of bioactive peptides of varying lengths, including CCK-58, CCK-33, CCK-22, and the most abundant neuropeptide form, CCK-8.[6][7] These peptides share a common C-terminal five-amino-acid sequence with gastrin, another important gastrointestinal hormone.[6]
The biological activity of all CCK forms is conferred by the C-terminal octapeptide sequence.[8] A crucial modification for high-affinity binding to the CCK-A receptor is the sulfation of a tyrosine residue located seven positions from the C-terminus.[6][8]
The Two Receptor Subtypes:
-
CCK-A Receptor (CCK1R): Formerly known as the "alimentary" type, the CCK-A receptor is found predominantly in peripheral tissues, including the gallbladder, pancreas, and enteric neurons.[1][3] It exhibits a 500- to 1,000-fold higher affinity for sulfated CCK peptides compared to non-sulfated forms or gastrin.[9][10] This selectivity makes it the primary receptor for mediating CCK's effects on digestion, such as gallbladder contraction and pancreatic enzyme secretion.[11]
-
CCK-B Receptor (CCK2R): Formerly the "brain" type, the CCK-B receptor is the predominant subtype in the central nervous system, where it modulates anxiety, memory, and satiety.[1][12] It is also found in the stomach.[13] Unlike the CCK-A receptor, the CCK-B receptor binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with similarly high affinity.[9] It requires only the C-terminal tetrapeptide for recognition.[14]
The Question of the N-Terminal Fragment: CCK-33 (1-21)
A central topic of this guide is the interaction of the N-terminal fragment, CCK-33 (1-21), with CCK receptors. Extensive structure-activity relationship studies have been conducted to determine the minimal active sequence of CCK. The scientific consensus, based on functional data, is that the N-terminal portion of CCK-33 is not responsible for the peptide's classical biological activities.
Studies using the perfused rat pancreas have explicitly shown that while CCK-33 and its C-terminal fragments (CCK-8 and CCK-7) potently stimulate insulin secretion, the N-terminal fragment CCK-33 (1-21) has no effect .[3] This finding is corroborated by in vivo studies in mice, where CCK-33 and C-terminal fragments stimulated insulin secretion, but the N-terminal fragment (referred to as CCK-21) was inactive.[4] The requirement for the entire C-terminal heptapeptide for behavioral effects has also been established, with smaller N-terminal fragments being inactive.[15]
The processing of pro-CCK involves endoproteolytic cleavage to release active C-terminal fragments like CCK-8.[16] The remaining N-terminal fragments, such as desoctaCCK-33 (roughly equivalent to CCK-33 (1-25)), are byproducts of this processing and are not considered primary ligands for CCK-A or CCK-B receptors.[16]
Therefore, for researchers investigating the canonical signaling of CCK through its known receptors, the focus must remain on the C-terminally active fragments. The remainder of this guide will detail the technical approaches for studying the interaction of these active peptides with CCK-A and CCK-B receptors.
Receptor Signaling Pathways
Both CCK-A and CCK-B receptors are GPCRs that primarily couple to the Gαq family of G proteins.[10] Activation of the receptor by an agonist like CCK-8 leads to a canonical signaling cascade that is a primary readout in functional assays.
-
Ligand Binding: The C-terminal end of CCK-8 binds deep within the transmembrane helical bundle of the receptor.[17]
-
Gq Protein Activation: Ligand binding induces a conformational change in the receptor, activating the associated heterotrimeric Gq protein. This causes the exchange of GDP for GTP on the Gαq subunit and its dissociation from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a hallmark of CCK receptor activation.[18]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased cytosolic Ca2+, activates Protein Kinase C, which then phosphorylates a variety of downstream targets to elicit a cellular response.
While Gq coupling is the primary pathway, some evidence suggests the CCK-A receptor can also couple promiscuously to Gs and Gi proteins, potentially leading to modulation of cyclic AMP (cAMP) levels.[10][17][19]
Visualization of CCK Receptor Signaling
Caption: Canonical Gq signaling pathway for CCK-A and CCK-B receptors.
Methodologies for Studying Receptor-Ligand Interactions
A multi-faceted approach combining binding and functional assays is essential for a thorough characterization of ligand interactions with CCK receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[20] They directly measure the binding interaction, typically using cell membrane preparations expressing the receptor of interest.
Core Principle: A radiolabeled ligand (e.g., [¹²⁵I]CCK-8) is incubated with the receptor preparation. The amount of bound radioactivity is measured to determine the receptor's affinity (Kd) and density (Bmax). In competition assays, a fixed concentration of radioligand competes with varying concentrations of an unlabeled test compound (like CCK-33 or its fragments) to determine the test compound's inhibitory constant (Ki).[20]
Step-by-Step Protocol: Competition Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human CCK-A or CCK-B receptor (e.g., HEK293, CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend in a suitable assay buffer. Determine protein concentration using a BCA or Bradford assay.[21]
-
-
Assay Setup (96-well plate format):
-
To each well, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Unlabeled competing ligand at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). For "total binding" wells, add buffer only. For "non-specific binding" wells, add a high concentration of an unlabeled standard ligand (e.g., 1 µM cold CCK-8).
-
Radioligand at a fixed concentration near its Kd (e.g., 25-50 pM [¹²⁵I]Bolton-Hunter-CCK-8).
-
Membrane preparation (typically 5-20 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[21]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[21]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot specific binding as a function of the log concentration of the competing ligand.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Radioligand Binding Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Calcium Mobilization
Since CCK receptors primarily signal through Gq, measuring the resulting increase in intracellular calcium is a robust method for quantifying receptor activation and ligand efficacy (i.e., whether a ligand is an agonist, partial agonist, or antagonist).[18] High-throughput screening is often performed using a Fluorometric Imaging Plate Reader (FLIPR).[15]
Core Principle: Cells expressing the CCK receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). When the receptor is activated by an agonist, the release of Ca2+ from intracellular stores causes a dramatic increase in the dye's fluorescence, which is measured in real-time.
Step-by-Step Protocol: FLIPR Calcium Flux Assay
-
Cell Plating:
-
Seed cells stably expressing the CCK-A or CCK-B receptor into a clear-bottom, black-walled 96- or 384-well plate.
-
Allow cells to adhere and grow to near confluence (typically 18-24 hours).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and often an agent like probenecid to prevent dye leakage from the cells.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a separate "compound plate" containing your test ligands (e.g., CCK-8, CCK-33, CCK-33 (1-21)) at various concentrations. For antagonist testing, this plate will contain the antagonist, and the instrument will later add a fixed concentration of an agonist.
-
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument first measures a baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument's robotic pipettor then transfers the compounds from the compound plate to the cell plate.
-
Fluorescence is immediately and continuously monitored for a period of 2-5 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) over baseline (F) is calculated.
-
For agonists, plot the peak fluorescence response against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, the assay is run in the presence of a fixed concentration of an agonist (e.g., CCK-8 at its EC80). The antagonist's ability to reduce the agonist response is measured, and an IC50 is determined.
-
Functional Assays: cAMP Measurement
To investigate potential coupling to Gs (stimulatory) or Gi (inhibitory) pathways, cyclic AMP (cAMP) levels can be measured.
-
For Gs Coupling: An agonist that activates a Gs-coupled receptor will increase intracellular cAMP. This can be measured directly.
-
For Gi Coupling: An agonist that activates a Gi-coupled receptor will inhibit adenylyl cyclase, leading to a decrease in cAMP. To measure this, cAMP levels are first stimulated with an agent like forskolin, and the ligand's ability to reduce this stimulated level is quantified.[5]
Modern cAMP assays are typically homogeneous, using principles like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., Promega's cAMP-Glo™).[5] These assays are highly amenable to high-throughput screening.
Step-by-Step Protocol: cAMP-Glo™ Assay (for Gi Pathway)
-
Cell Treatment:
-
Plate receptor-expressing cells in a white-walled assay plate.
-
Treat cells with the test compound (potential Gi-agonist) in the presence of forskolin to stimulate cAMP production. Incubate for a set period (e.g., 15-30 minutes).
-
-
Cell Lysis and Detection:
-
Add a lysis buffer that also contains the components of the cAMP detection system (in this case, a PKA that will be activated by cAMP).
-
-
Kinase-Glo® Reaction:
-
Add a second reagent (Kinase-Glo®) which terminates the PKA reaction and measures the amount of ATP remaining. The amount of light produced by the luciferase in this step is inversely proportional to the amount of cAMP produced (since PKA consumes ATP).
-
-
Luminescence Reading:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
A decrease in luminescence compared to the forskolin-only control indicates a reduction in cAMP and thus, Gi activation. Plot the signal against ligand concentration to determine an IC50 value.
-
Data Summary and Interpretation
To facilitate clear interpretation and comparison between different ligands and receptor subtypes, quantitative data should be summarized in a tabular format.
| Parameter | CCK-A Receptor | CCK-B Receptor | Source |
| Endogenous Agonist | Sulfated CCK Peptides | Sulfated & Non-sulfated CCK, Gastrin | [9] |
| Binding Affinity (Ki) of CCK-8 | ~0.6-1 nM | ~0.3-1 nM | [3][14] |
| Binding Affinity (Ki) of Gastrin | >1000 nM (low affinity) | ~0.3-1 nM | [3][14] |
| Primary Signaling Pathway | Gαq → PLC → IP3/DAG → ↑Ca²⁺ | Gαq → PLC → IP3/DAG → ↑Ca²⁺ | [10] |
| Potency (EC50) of CCK-8 | Sub-nanomolar | Sub-nanomolar | |
| Activity of CCK-33 (1-21) | Inactive | Inactive | [3][4] |
Conclusion and Future Directions
The CCK signaling system, mediated by the CCK-A and CCK-B receptors, is a critical regulator of gastrointestinal and central nervous system functions. A deep understanding of this system requires precise, quantitative methodologies to dissect the interactions between various endogenous peptide fragments and their cognate receptors. This guide has established that the biological activity of CCK peptides resides in their C-terminus, with the N-terminal fragment CCK-33 (1-21) being inactive in canonical receptor activation. The detailed protocols for radioligand binding, calcium mobilization, and cAMP assays provide a robust framework for researchers to explore the pharmacology of these receptors. Future research may further elucidate the potential for biased agonism, receptor dimerization, and the physiological role of promiscuous G protein coupling, offering new avenues for the development of highly specific and effective therapeutics.
References
-
Sandberg, E., Ahrén, B., Tendler, D., & Efendic, S. (1988). Cholecystokinin (CCK)-33 stimulates insulin secretion from the perfused rat pancreas: studies on the structure-activity relationship. Pharmacology & Toxicology, 63(1), 42-45. [Link]
-
Ahrén, B., & Lundquist, I. (1986). Effects of six cholecystokinin (CCK) fragments on insulin secretion in the mouse. Acta Pharmacologica et Toxicologica, 58(2), 115-120. [Link]
-
Crawley, J. N., St-Pierre, S., & Gaudreau, P. (1984). Analysis of the behavioral activity of C- and N-terminal fragments of cholecystokinin octapeptide. The Journal of Pharmacology and Experimental Therapeutics, 230(2), 438-444. [Link]
-
Dunne, M. J., & Petersen, O. H. (1991). Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader. Methods in Neurosciences, 5, 277-296. [Link]
-
Taylor, C. W. (2011). Using calcium imaging as a readout of GPCR activation. Methods in Molecular Biology, 746, 277-296. [Link]
-
Rehfeld, J. F., Hansen, C. P., & Goetze, J. P. (1993). N-terminal fragments of intestinal cholecystokinin: evidence for release of CCK-8 by cleavage on the carboxyl side of Arg74 of proCCK. Regulatory Peptides, 46(3), 575-582. [Link]
-
Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers in Endocrinology, 8, 47. [Link]
-
Lo, C. M., & Liddle, R. A. (2011). Impaired Insulin Secretion and Enhanced Insulin Sensitivity in Cholecystokinin-Deficient Mice. Diabetes, 60(8), 2166-2173. [Link]
-
Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. Retrieved from [Link]
-
Lin, C. W., Shiosaki, K., Miller, T. R., Witte, D. G., & Bianchi, B. R. (1992). Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33). Molecular Pharmacology, 42(5), 935-940. [Link]
-
Wikipedia. (n.d.). Cholecystokinin. Retrieved from [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cholecystokinin receptors. Retrieved from [Link]
-
Giros, B., & Beaudet, A. (2019). Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction. Neuropsychopharmacology, 44(1), 109-123. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Xu, P., Wu, F., Liu, H., Zhang, Y., Liu, Z., Shen, Q., ... & Zhang, H. (2021). Structural basis for ligand recognition and G protein-coupling promiscuity of the cholecystokinin A receptor. bioRxiv. [Link]
-
Beltrame, A., et al. (2021). Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity. PLOS Biology, 19(9), e3001386. [Link]
-
Wank, S. A. (1995). Cholecystokinin receptors. The American Journal of Physiology-Gastrointestinal and Liver Physiology, 269(5), G628-G646. [Link]
-
Noble, F., & Roques, B. P. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Neurobiology, 58(4), 349-379. [Link]
-
GPCRdb. (n.d.). CCK-33. Retrieved from [Link]
-
Miller, L. J. (2009). Structural basis of cholecystokinin receptor binding and regulation. Annals of the New York Academy of Sciences, 1162(1), 24-34. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Smith, J. P., & Solomon, T. E. (2014). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Comprehensive Physiology, 4(4), 1575-1603. [Link]
-
Colorado State University. (n.d.). Cholecystokinin. Retrieved from [Link]
-
Song, I., Brown, D. R., & Miller, L. J. (1998). Cellular expression of CCK-A and CCK-B/gastrin receptors in human gastric mucosa. Gastroenterology, 114(4), A285. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Sources
- 1. Differential Features of Cholecystokinin-Releasing Peptides Derived from Food Proteins: Peptide Length, Amino Acid Composition and Primary Structure; Analysis of Currently Identified Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin (CCK)-33 stimulates insulin secretion from the perfused rat pancreas: studies on the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of six cholecystokinin (CCK) fragments on insulin secretion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin: Clinical aspects of the new biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholecystokinin - Wikipedia [en.wikipedia.org]
- 6. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsbio.com [atsbio.com]
- 8. Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the behavioral activity of C- and N-terminal fragments of cholecystokinin octapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-terminal fragments of intestinal cholecystokinin: evidence for release of CCK-8 by cleavage on the carboxyl side of Arg74 of proCCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. CAS 101831-07-6: cholecystokinin fragment 1-21 [cymitquimica.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Cholecystokinin [vivo.colostate.edu]
- 19. Cholecystokinin | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Handling and Utilization of Porcine Cholecystokinin-33 (1-21)
Introduction & Mechanism of Action
The Biological Context
Cholecystokinin (CCK) is a critical peptide hormone responsible for stimulating fat and protein digestion.[1][2][3][4][5][6] It exists in multiple forms (CCK-58, CCK-33, CCK-8), all derived from the same prepro-CCK precursor.[5][7]
Cholecystokinin-33 (1-21) represents the N-terminal fragment of the 33-amino acid circulating hormone found in Sus scrofa (pig). Crucially, the biological activity of CCK at the classical receptors (CCK1R and CCK2R) resides in the C-terminal sulfated octapeptide (CCK-8).
Key Distinction:
-
CCK-8 (C-terminus): High-affinity agonist for CCK receptors; induces calcium mobilization, enzyme secretion, and satiety.
-
CCK-33 (1-21) (N-terminus): Biologically inactive at CCK1/CCK2 receptors.
Strategic Utility in Research
Why use an inactive fragment?
-
Negative Control: To validate that a cellular response is specifically driven by the C-terminal pharmacophore and not by non-specific peptide-membrane interactions.
-
Epitope Mapping: To validate the specificity of antibodies raised against full-length CCK-33.
-
Metabolic Processing Studies: To study the enzymatic cleavage of CCK-33 by trypsin-like proteases, which cleave the Arg-Asp bond to release the active CCK-8.
Chemical Properties & Reconstitution
Physicochemical Data
| Property | Specification |
| Sequence (Porcine) | H-Lys-Ala-Pro-Ser-Gly-Arg-Met-Ser-Ile-Val-Lys-Asn-Leu-Gln-Asn-Leu-Asp-Pro-Ser-His-Arg-OH |
| Length | 21 Amino Acids |
| Molecular Weight | ~2321.6 Da |
| Solubility | Soluble in water; slightly acidic buffers enhance stability.[7][8][9] |
| Isoelectric Point (pI) | ~10.5 (Highly Basic due to Lys/Arg content) |
Reconstitution Protocol (Critical Step)
Peptide stability is often compromised by improper solubilization. Follow this strict "Self-Validating" procedure.
-
Initial Solvent: Dissolve the lyophilized powder in sterile, endotoxin-free water or 0.1% Acetic Acid to a concentration of 1 mg/mL.
-
Reasoning: The peptide is basic (pI > 10). Acidic conditions prevent aggregation and oxidation of the Methionine (Met) residue.
-
-
Aliquot Strategy: Do not store at 4°C in solution. Immediately aliquot into low-protein-binding tubes (e.g., 20 µL or 50 µL aliquots).
-
Storage: Flash freeze in liquid nitrogen and store at -80°C.
-
Stability: Stable for 6 months at -80°C. Avoid freeze-thaw cycles.
-
Experimental Protocol: Receptor Specificity Validation Assay
Objective: To demonstrate that a specific cellular response (Calcium Flux) is mediated strictly by the C-terminal domain of CCK, using CCK-33 (1-21) as the definitive negative control.
Cell Model: AR42J (Rat Pancreatic Acinar Cells) or HEK293 stably transfected with CCK1R.
Materials
-
Positive Control: Sulfated CCK-8 (100 nM).
-
Negative Control: CCK-33 (1-21) (Porcine) (100 nM - 1 µM).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Detection: Fluo-4 AM (Calcium Indicator).
Step-by-Step Methodology
Phase 1: Cell Preparation
-
Seed AR42J cells in a black-walled, clear-bottom 96-well plate at 50,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Serum Starvation: Replace media with serum-free DMEM 2 hours prior to the assay to reduce basal signaling noise.
Phase 2: Dye Loading
-
Prepare Fluo-4 AM solution (4 µM) in Assay Buffer containing 2.5 mM Probenecid (to prevent dye leakage).
-
Remove culture media and add 100 µL of Fluo-4 solution to each well.
-
Incubate for 45 minutes at 37°C in the dark.
-
Wash cells 2x with Assay Buffer to remove extracellular dye.
Phase 3: Stimulation & Data Acquisition
Set up the plate reader (e.g., FLIPR or FlexStation) for kinetic reading: Ex 494 nm / Em 516 nm.
-
Baseline: Record fluorescence for 30 seconds to establish a stable baseline.
-
Injection: Inject compounds (10x concentration, 10 µL volume):
-
Group A: Vehicle (Buffer only).
-
Group B: CCK-33 (1-21) (Final conc: 1 µM).
-
Group C: CCK-8 (Final conc: 10 nM).
-
Group D: CCK-8 (10 nM) + CCK-33 (1-21) (1 µM) (Competition check).
-
-
Measurement: Continue recording for 180 seconds.
Data Interpretation & Troubleshooting
| Group | Expected Result | Interpretation |
| Vehicle | Flat line | System is stable. |
| CCK-33 (1-21) | Flat line (No Response) | Confirms the N-terminus does not activate CCK1R. |
| CCK-8 | Rapid, high-amplitude peak | Validates receptor expression and cell health. |
| Combination | Peak identical to CCK-8 | Confirms CCK-33 (1-21) does not act as an antagonist; it is inert. |
Self-Validation Check: If CCK-33 (1-21) induces a signal, check for contamination with CCK-8 or verify the identity of the cell line (potential expression of non-canonical receptors).
Visualizing the Pathway: CCK Processing
The following diagram illustrates the proteolytic processing of Prepro-CCK and the divergence between the active C-terminus and the inactive N-terminal fragment (1-21).
Figure 1: Proteolytic processing of CCK-33 showing the divergence of the active CCK-8 fragment and the inactive N-terminal (1-21) fragment.
References
-
Sandberg, E., et al. (1988). "Cholecystokinin (CCK)-33 stimulates insulin secretion from the perfused rat pancreas: studies on the structure-activity relationship."[10] Pharmacology & Toxicology.
- Key Finding: Confirms that while CCK-33 and CCK-8 stimulate secretion, the fragment CCK-33 (1-21)
-
Rehfeld, J. F. (2017). "Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger." Frontiers in Endocrinology.
- Key Finding: Detailed review of CCK processing, establishing the bioactivity resides exclusively in the C-terminal sulf
-
Liddle, R. A. (1997). "Cholecystokinin cells." Annual Review of Physiology.
- Key Finding: Defines the physiological role of CCK forms and the enzymatic degradation pathways relevant to the N-terminal fragments.
-
UniProt Consortium. "Cholecystokinin - Sus scrofa (Pig)." UniProtKB - P01356.[9]
- Key Finding: Provides the definitive amino acid sequence for Porcine CCK-33 and its cleavage products.
Sources
- 1. Cck-33 | C166H261N51O52S4 | CID 16129670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Cholecystokinin - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-terminal fragments of intestinal cholecystokinin: evidence for release of CCK-8 by cleavage on the carboxyl side of Arg74 of proCCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Cholecystokinin (CCK)-33 stimulates insulin secretion from the perfused rat pancreas: studies on the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Handling and Storage of Lyophilized Cholecystokinin-33 (1-21) (Porcine)
Introduction & Product Profile
Cholecystokinin-33 (CCK-33) is a major circulating form of the gut hormone cholecystokinin.[1][2][3] The (1-21) fragment represents the N-terminal domain generated during metabolic processing.[3] Unlike the C-terminal octapeptide (CCK-8), which contains the bioactive sulfated tyrosine and receptor-binding pharmacophore, the (1-21) fragment is primarily utilized in metabolic degradation studies, immunoassays, and as a negative control for CCK receptor activation [1].[3]
Handling this peptide requires a distinct approach compared to the full-length hormone due to its specific physicochemical properties, particularly its high basicity and susceptibility to oxidative degradation at the Methionine residue.
Physicochemical Characterization
The handling protocols in this guide are derived from the specific sequence properties of Porcine CCK-33 (1-21).
| Property | Detail |
| Sequence | Lys -Ala-Pro-Ser-Gly-Arg -Val-Ser-Met -Ile-Lys -Asn-Leu-Gln-Ser-Leu-Asp -Pro-Ser-His -Arg |
| Length | 21 Amino Acids |
| Molecular Weight | ~2325.6 Da (Theoretical average) |
| Isoelectric Point (pI) | ~10.5 (Highly Basic) |
| Charge at pH 7.0 | Net Positive (+3 to +4) due to 2 Lys, 2 Arg, 1 His vs. 1 Asp.[3] |
| Hydrophobicity | Moderate (Contains Val, Met, Ile, Leu, Pro).[3] |
| Critical Residues | Met (9): High oxidation risk.Asp (17): Risk of isomerization/hydrolysis.Arg/Lys: Trypsin-sensitive sites.[3] |
Protocol A: Arrival and Long-Term Storage
Objective: To prevent hygroscopic degradation and hydrolysis prior to reconstitution.
Lyophilized peptides are hygroscopic.[4] Upon removal from cold storage, atmospheric moisture can condense on the peptide cake if the vial is opened while cold. This moisture initiates hydrolysis and aggregation.
Workflow
-
Receipt: Immediately inspect the vial for physical integrity. The peptide should appear as a white, fluffy cake or film.
-
Storage: Store the lyophilized vial at -20°C (standard) or -80°C (optimal for storage >6 months).
-
Desiccation: Ensure the vial is stored in a secondary container with desiccant packs (silica gel) to maintain a dry environment.
Protocol B: Reconstitution Strategy
Objective: To solubilize the peptide completely while minimizing oxidation and adsorption.
Solvent Selection
Due to the high pI (~10.5) of CCK-33 (1-21), the peptide carries a strong positive charge at neutral pH, making it generally soluble in water.[3] However, to ensure long-term stability and prevent aggregation, a slightly acidic buffer is recommended to fully protonate the basic residues (Arg, Lys, His).[3]
-
Recommended Solvent: Sterile Water or 0.1% Acetic Acid.
-
Avoid: Basic buffers (Tris, Carbonate) which may reduce solubility and promote deamidation of Asn/Gln residues.[3]
Methionine Oxidation Mitigation
The Methionine (Met) at position 9 is highly susceptible to oxidation to methionine sulfoxide, which renders the peptide chemically distinct.
-
Action: Use degassed buffers/water.
-
Action: Overlay stock solutions with Nitrogen or Argon gas if possible.
Step-by-Step Reconstitution Protocol
-
Equilibration (Critical): Allow the lyophilized vial to warm to Room Temperature (20-25°C) for at least 60 minutes before opening.
-
Why? Prevents condensation of atmospheric water onto the peptide cake.
-
-
Centrifugation: Briefly centrifuge the vial (10,000 x g for 30 sec) to pellet any powder trapped in the cap.
-
Solvent Addition: Add sterile, degassed 0.1% Acetic Acid or water to achieve a stock concentration of 1.0 mg/mL .
-
Note: Do not dilute directly to working concentrations (<100 µg/mL) in the stock vial, as low concentrations increase relative loss due to surface adsorption.[3]
-
-
Dissolution: Vortex gently for 10-20 seconds. If particulates persist, sonicate briefly (10-15 seconds) in a water bath.[3]
-
Verification: Visually inspect for clarity.
Protocol C: Aliquoting and Freezing
Objective: To eliminate freeze-thaw cycles, which cause ice-crystal induced shearing and aggregation of the peptide.
The Aliquot System
Never refreeze the bulk stock solution.
-
Vial Selection: Use Polypropylene LoBind/Low-Retention microcentrifuge tubes.
-
Why? Peptides adhere to standard polystyrene or polypropylene surfaces. At low concentrations, this can result in >50% loss of peptide mass [2].
-
-
Volume: Aliquot into single-use volumes (e.g., 10 µL, 50 µL) based on your assay requirements.
-
Flash Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath to promote amorphous ice formation, reducing structural damage.
-
Storage: Store at -80°C . Stable for 6-12 months.
Technical Visualization: Handling Workflows
Reconstitution & Storage Workflow
The following diagram illustrates the critical decision points in the handling process to ensure structural integrity.
Caption: Workflow for the reconstitution of CCK-33 (1-21) emphasizing moisture control and freeze-thaw avoidance.
Degradation Pathways
Understanding the chemical vulnerabilities of the sequence allows researchers to take preventative measures.
Caption: Primary degradation pathways for CCK-33 (1-21).[3] Red arrows indicate environmental triggers.
Experimental Usage Guidelines
Carrier Proteins
For working solutions (dilutions < 100 µg/mL), the addition of a carrier protein is mandatory to prevent loss of peptide to the tube walls.
-
Protocol: Dilute the stock aliquot into a buffer containing 0.1% BSA (Bovine Serum Albumin) or HSA.
-
Note: Ensure the BSA is "Fatty Acid Free" if the assay is sensitive to lipids, although CCK-33 (1-21) itself is not lipophilic.[3]
In Vitro Assay Considerations
When using CCK-33 (1-21) in cell culture or receptor binding assays:
-
Stability: The peptide is susceptible to degradation by serum proteases (e.g., aminopeptidases).[3]
-
Recommendation: Use serum-free media for short incubations, or add protease inhibitors (e.g., Amastatin, Bestatin) if prolonged incubation (>1 hour) is required [3].[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Solubility | Peptide aggregation or insufficient protonation.[3] | Add dilute acetic acid (0.1 M) dropwise. Sonicate for 30s. |
| Loss of Activity/Signal | Surface adsorption. | Use LoBind tubes; Add 0.1% BSA to working buffers. |
| Mass Spec Shift (+16 Da) | Methionine Oxidation. | Reconstitute fresh vial using degassed solvents; store under Argon. |
| Gel Formation | High concentration aggregation.[3] | Dilute stock; ensure pH is < 7.0. |
References
-
Rehfeld, J. F. (2017).[3] Cholecystokinin and the hormone concept in 2017. Endocrine Connections, 6(4), R103–R111.[3]
-
Goebel-Stengel, M., et al. (2011).[3] The importance of using the correct methodology in the study of cholecystokinin secretion. Peptides, 32(5), 971-977.[3][5]
-
Beinfeld, M. C. (2003).[1][3] Biosynthesis and processing of pro CCK: Recent progress and future challenges. Life Sciences, 72(7), 747-757.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Cell-Specific Pattern of Cholecystokinin Peptides in Endocrine Cells Versus Neurons Is Governed by the Expression of Prohormone Convertases 1/3, 2, and 5/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. Cholecystokinin-33 inhibits meal size and prolongs the subsequent intermeal interval - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating Cholecystokinin Activity in Pancreatic Acini Preparations
A Senior Application Scientist's Guide to Structure-Function Analysis of Cholecystokinin Peptides
For researchers, scientists, and drug development professionals investigating pancreatic physiology and related pathologies, isolated pancreatic acini serve as a powerful ex vivo model. This guide provides a comprehensive framework for utilizing this system to study the effects of cholecystokinin (CCK), with a specific focus on understanding the structure-activity relationship of its various fragments. While the porcine Cholecystokinin-33 (1-21) fragment may be of interest for specific binding or immunological studies, it is crucial to understand its functional role, or lack thereof, in stimulating physiological responses such as digestive enzyme secretion.
This document will first delve into the foundational knowledge of CCK and its receptors in pancreatic acini, explaining the critical role of the C-terminal region for biological activity. Subsequently, it will provide detailed, field-proven protocols for the isolation of pancreatic acini, the execution of amylase secretion assays, and the measurement of intracellular calcium mobilization. These protocols are presented with the recommendation of using biologically active CCK fragments, such as CCK-8 or full-length CCK-33, as positive controls and the N-terminal fragment CCK-33 (1-21) as a negative control to validate experimental systems and interrogate the nuanced signaling of CCK receptors.
Part 1: The Scientific Rationale - Understanding CCK's Structure-Activity Relationship
Cholecystokinin is a key peptide hormone that regulates pancreatic exocrine secretion. Its biological activity is not uniform across the entire length of the peptide. The C-terminal region is paramount for receptor binding and subsequent activation of intracellular signaling cascades that lead to physiological responses like amylase secretion.
Studies have consistently shown that the C-terminal heptapeptide of CCK is essential for high-affinity binding to the CCK1 receptor, the predominant subtype on pancreatic acinar cells responsible for stimulating enzyme secretion.[1][2] In contrast, the N-terminal fragment, Cholecystokinin-33 (1-21), lacks this critical C-terminal domain. Research on various CCK fragments has demonstrated that CCK-33 (1-21) does not stimulate insulin secretion from the perfused rat pancreas, a related pancreatic cell type.[3] This strongly suggests that the 1-21 fragment is unlikely to elicit a significant secretory response in pancreatic acini.
Therefore, when designing experiments to probe CCK-mediated effects in pancreatic acini, it is imperative to select the appropriate peptide fragments.
-
Positive Controls (Agonists):
-
Cholecystokinin-8 (CCK-8): The C-terminal octapeptide of CCK-33. It is a potent and widely used agonist for studying CCK receptor-mediated responses in pancreatic acini.
-
Cholecystokinin-33 (CCK-33): The full-length peptide can also be used, though in vitro, CCK-8 and CCK-33 often exhibit similar potency in stimulating amylase release.[4]
-
-
Negative Control (or for binding displacement studies):
-
Cholecystokinin-33 (1-21) (porcine): This N-terminal fragment is expected to be inactive in stimulating amylase secretion and intracellular calcium mobilization. It can, however, be valuable in competitive binding assays to investigate non-C-terminal binding interactions or as a negative control to ensure the specificity of the observed effects of C-terminal fragments.
-
The differential expression and signaling of CCK receptor subtypes (CCK-A/CCK1 and CCK-B/CCK2) further underscore the importance of ligand selection. While both receptors are present in the pancreas, the CCK1 receptor is the primary mediator of enzyme secretion from acinar cells.[5][6] The CCK1 receptor has a high affinity for sulfated CCK peptides, a modification present in the C-terminal region.[7]
Signaling Pathways Activated by CCK in Pancreatic Acinar Cells
The binding of an active CCK fragment (like CCK-8) to the CCK1 receptor on pancreatic acinar cells initiates a cascade of intracellular events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This calcium signal is a critical trigger for the fusion of zymogen granules with the apical membrane and the subsequent release of digestive enzymes like amylase.
Caption: Workflow for the isolation of pancreatic acini.
Protocol 2: Amylase Secretion Assay
This assay quantifies the amount of amylase released from pancreatic acini in response to stimulation.
Materials:
-
Isolated pancreatic acini
-
KRH buffer
-
CCK-8 (positive control)
-
CCK-33 (1-21) (negative control)
-
Amylase activity assay kit
Procedure:
-
Resuspend the isolated acini in KRH buffer at a concentration of 0.1 to 0.2 mg protein/ml. [6]2. Aliquot the acini suspension into microcentrifuge tubes.
-
Add the desired concentrations of CCK-8, CCK-33 (1-21), or vehicle control to the tubes. A typical dose-response curve for CCK-8 starts to show effects at 10 pM, with a maximum at 300 pM, and supramaximal inhibition above 1 nM. [8][9]4. Incubate the tubes at 37°C for 30 minutes with gentle shaking.
-
Centrifuge the tubes to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
Lyse the acini pellet to determine the total amylase content.
-
Measure the amylase activity in the supernatant and the lysed pellet using a commercial assay kit.
-
Express the amylase secretion as a percentage of the total amylase content.
Data Presentation:
| Treatment Group | Concentration | Amylase Secretion (% of total) |
| Vehicle Control | - | Baseline |
| CCK-8 | 10 pM | |
| CCK-8 | 100 pM | |
| CCK-8 | 1 nM | |
| CCK-33 (1-21) | 10 pM | |
| CCK-33 (1-21) | 100 pM | |
| CCK-33 (1-21) | 1 nM |
Protocol 3: Intracellular Calcium Measurement
This protocol uses the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration.
Materials:
-
Isolated pancreatic acini
-
Fura-2 AM
-
Pluronic F-127 (optional, to aid dye loading)
-
HEPES-buffered saline
-
Fluorescence microscope or plate reader with dual-excitation capabilities
Procedure:
-
Load the isolated acini with 5 µM Fura-2 AM in HEPES-buffered saline for 30-40 minutes at room temperature. [10]2. Wash the acini to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
-
Mount the acini on a perfusion chamber on the stage of the microscope.
-
Establish a baseline fluorescence reading by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm. [11]5. Perfuse the chamber with a solution containing the desired concentration of CCK-8 or CCK-33 (1-21).
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.
Data Presentation:
| Time (seconds) | 340/380 nm Ratio (Baseline) | 340/380 nm Ratio (+ CCK-8) | 340/380 nm Ratio (+ CCK-33 (1-21)) |
| 0 | |||
| 10 | |||
| 20 | |||
| 30 | |||
| ... |
Part 3: Trustworthiness and Self-Validation
The experimental design outlined in these protocols incorporates a self-validating system. The inclusion of a potent agonist (CCK-8) and a predicted inactive fragment (CCK-33 (1-21)) allows for clear interpretation of the results. A robust response to CCK-8 validates the health and responsiveness of the pancreatic acini preparation. Conversely, the lack of a significant response to CCK-33 (1-21) confirms the specificity of the CCK receptor-mediated signaling pathway and the crucial role of the C-terminal domain. Any deviation from these expected outcomes should prompt a thorough review of the experimental procedures, reagent quality, and the integrity of the acini preparation.
Conclusion
While the study of various peptide fragments is essential for a complete understanding of hormone function, it is critical to approach such investigations with a strong foundation in their known structure-activity relationships. For Cholecystokinin-33, the biological activity in pancreatic acinar cells resides in its C-terminal domain. The N-terminal fragment, CCK-33 (1-21), is not expected to stimulate amylase secretion or intracellular calcium mobilization and should be used accordingly in experimental designs. The protocols provided herein offer a robust framework for investigating the nuanced world of CCK signaling in the exocrine pancreas, empowering researchers to generate reliable and insightful data.
References
-
Sandberg, E., Ahrén, B., Tendler, D., & Efendic, S. (1988). Cholecystokinin (CCK)-33 stimulates insulin secretion from the perfused rat pancreas: studies on the structure-activity relationship. Pharmacology & Toxicology, 63(1), 42-45. [Link]
- Jensen, R. T., Wank, S. A., Rowley, W. H., Sato, S., & Gardner, J. D. (1989). Interaction of cholecystokinin with pancreatic acinar cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 257(5), G661-G670.
-
Madison, L. D., Rosenzweig, S. A., & Jamieson, J. D. (1987). Affinity labeling of a novel cholecystokinin-binding protein in rat pancreatic plasmalemma using new short probes for the receptor. Journal of Biological Chemistry, 262(2), 793-801. [Link]
-
Jensen, R. T. (1994). Distinguishing multiple CCK receptor subtypes. Studies with guinea pig chief cells and transfected human CCK receptors. Annals of the New York Academy of Sciences, 713, 88-104. [Link]
-
Barlas, N., Loo, R. R., & Gardner, J. D. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology, 249(4), G492-G496. [Link]
-
Norman, A. W., & Litwack, G. (1997). Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction. British Journal of Pharmacology, 152(6), 863-871. [Link]
-
Williams, J. A., & Yule, D. I. (2019). Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms. Comprehensive Physiology, 9(2), 535-564. [Link]
-
Al-Saffar, A. K., & Al-Shukaili, A. (2023). Cholecystokinin as a novel marker of gallstones risk factor. Medical and Pharmaceutical Journal, 2(2), 1-6. [Link]
-
Shinozaki, H., Miyasaka, K., Wakasugi, H., Fujii, N., & Funakoshi, A. (1991). Bioactivity of synthetic human cholecystokinin (CCK)-33 in vitro and in vivo. Gastroenterologia Japonica, 26(1), 51-55. [Link]
-
Miller, L. J. (2006). Structural basis of cholecystokinin receptor binding and regulation. Journal of Molecular Neuroscience, 28(2), 113-123. [Link]
-
Smith, J. P., Kramer, S. T., & Solomon, T. E. (1995). Cholecystokinin A and B receptors are differentially expressed in normal pancreas and pancreatic adenocarcinoma. Journal of the National Cancer Institute, 87(11), 811-817. [Link]
- Gaisano, H. Y., & Gorelick, F. S. (2009). New insights into the mechanisms of pancreatitis. Gastroenterology, 136(7), 2040-2044.
-
Harada, H., & Englander, E. W. (2015). Sensitivity of cholecystokinin receptors to membrane cholesterol content. Frontiers in Physiology, 6, 240. [Link]
-
Liddle, R. A., Goldfine, I. D., Rosen, M. S., Taplitz, R. A., & Williams, J. A. (1985). Cholecystokinin bioactivity in human plasma. Journal of Clinical Investigation, 75(4), 1143-1152. [Link]
-
Dabrowski, A., Grady, T., Logsdon, C. D., & Williams, J. A. (1996). Regulation of CCK-induced amylase release by PKC-δ in rat pancreatic acinar cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 270(4), G599-G607. [Link]
-
Burgos, P., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(12), e2347. [Link]
-
Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from [Link]
-
Lee, K. Y., Zhou, W., & Chang, T. M. (2005). Dose-response curve of the effect of cholecystokinin (CCK) on secretory amylase activity in pancreatic lobules isolated from control rats. ResearchGate. [Link]
-
Abbruzzese, J. L., Gholson, C. F., Daugherty, D., Larson, E., & Liddle, R. A. (1991). Amylase secretion by isolated pancreatic acini after chronic cholecystokinin treatment in vivo. Pancreas, 6(1), 1-8. [Link]
-
Mishra, V., Cline, R., Noel, P., & Singh, V. P. (2013). Cytosolic calcium levels in Fura-2AM loaded acini measured over 10 minutes. ResearchGate. [Link]
-
Choi, M. L. (2024). Live-cell imaging; Calcium imaging with Fura-2. protocols.io. [Link]
-
Ji, J., et al. (2021). Structures of the human cholecystokinin receptors in complex with agonists and antagonists. Nature Communications, 12(1), 3073. [Link]
-
Logsdon, C. D. (1989). Receptor occupation, calcium mobilization, and amylase release in pancreatic acini: effect of CCK-JMV-180. American Journal of Physiology-Gastrointestinal and Liver Physiology, 257(2), G202-G207. [Link]
-
Voronin, D., et al. (2016). Bile acids induce calcium signals in mouse pancreatic acinar cells. Journal of Physiology, 594(12), 3297-3312. [Link]
- Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and gastrin receptors. Physiological Reviews, 86(3), 805-847.
-
Smith, J. P., & Solomon, T. E. (2014). CCK-B receptors in normal and malignant pancreas cells. ResearchGate. [Link]
Sources
- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sensitivity of cholecystokinin receptors to membrane cholesterol content [frontiersin.org]
- 3. Cholecystokinin (CCK)-33 stimulates insulin secretion from the perfused rat pancreas: studies on the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity of synthetic human cholecystokinin (CCK)-33 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholecystokinin A and B receptors are differentially expressed in normal pancreas and pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Cholecystokinin-33 (1-21) (porcine) as a research tool in gastroenterology
Application Note: Cholecystokinin-33 (1-21) (Porcine) as a Research Tool in Gastroenterology
Introduction: The Strategic Utility of the N-Terminal Fragment
In the complex landscape of gastrointestinal endocrinology, Cholecystokinin-33 (1-21) (porcine) represents a critical, yet often misunderstood, research tool. Unlike the C-terminal octapeptide (CCK-8) which houses the canonical bioactivity (gallbladder contraction, pancreatic secretion) via the CCK1 and CCK2 receptors, the N-terminal fragment (1-21) is biologically "silent" in terms of receptor activation.
However, this silence is its strength. This peptide serves as the definitive negative control for receptor specificity studies and the primary epitope target for developing immunoassays capable of distinguishing long-form precursors (CCK-33, CCK-58) from the active short forms (CCK-8).
Peptide Profile:
-
Sequence (Porcine): H-Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg-OH[1]
-
Molecular Weight: ~2321.7 Da[2]
-
Key Characteristic: Lacks the C-terminal sulfated Tyrosine and the tetrapeptide amide (Trp-Met-Asp-Phe-NH2) required for high-affinity CCK receptor binding.
-
Physiochemical Nature: Highly basic (Net positive charge due to Lys/Arg content), contrasting with the acidic nature of the C-terminal fragments.
Core Applications
A. Differential Immunoassay Development (Epitope Mapping)
Circulating CCK exists in multiple molecular forms (CCK-58, CCK-33, CCK-22, CCK-8).[3] Standard C-terminal antibodies cross-react with all biologically active forms, making it impossible to determine the ratio of long-form (pro-hormone like) vs. short-form (processed) CCK.
-
Application: Use CCK-33 (1-21) as an antigen or competitive blocker to validate N-terminal specific antibodies .
-
Result: An assay that detects CCK-33/58 but remains blind to CCK-8, allowing researchers to map proteolytic processing rates in plasma or tissue extracts.
B. Negative Control in Bioactivity Assays
When testing novel CCK analogs or studying non-canonical signaling, it is vital to prove that observed effects are mediated by the specific C-terminal pharmacophore.
-
Application: Apply CCK-33 (1-21) at equimolar concentrations to CCK-8 in calcium mobilization or secretion assays.
-
Validation: A true CCK-receptor mediated response will show zero activity with the 1-21 fragment. Any activity observed with 1-21 suggests non-specific effects, off-target binding, or contamination.
C. Metabolic Stability & Proteolysis Studies
The cleavage of CCK-33 into smaller fragments is mediated by specific endopeptidases (e.g., trypsin-like enzymes).
-
Application: Use CCK-33 (1-21) as a substrate standard in HPLC/MS workflows to identify endogenous cleavage products in tissue homogenates (e.g., cerebral cortex or duodenal mucosa).
Experimental Protocols
Protocol 1: Reconstitution and Storage (Critical)
Due to the basic nature of the 1-21 fragment (high Lys/Arg content), incorrect pH can lead to solubility issues or adsorption to glass.
-
Vial Handling: Centrifuge the vial at 10,000 x g for 2 minutes before opening to dislodge powder from the cap.
-
Solvent Selection:
-
Recommended: 0.1 M Acetic Acid or sterile distilled water. The peptide is basic and dissolves well in slightly acidic to neutral conditions.
-
Avoid: Basic buffers (Tris, Carbonate) for initial reconstitution, as they may alter solubility or promote aggregation.
-
-
Concentration: Prepare a stock solution of 1 mg/mL .
-
Aliquoting: Divide into single-use aliquots (e.g., 50 µL) in high-quality polypropylene tubes (low protein binding).
-
Storage: Store at -20°C (stable for 6-12 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.
Protocol 2: Validation of N-Terminal Specificity (Competitive ELISA)
Objective: To confirm that an antibody recognizes the N-terminus of CCK-33 and does not cross-react with bioactive CCK-8.
Materials:
-
Analytes: CCK-33 (Full length), CCK-33 (1-21), CCK-8 (Sulfated).
-
Detection: Biotinylated tracer or secondary antibody.
Step-by-Step:
-
Coat Plate: Incubate high-binding ELISA plate with Capture Antibody (1-5 µg/mL) overnight at 4°C.
-
Block: Add 1% BSA/PBS for 2 hours at RT. Wash 3x with PBST.
-
Competition Setup:
-
Prepare a serial dilution (10 nM to 0.1 pM) of CCK-33 (1-21) .
-
Prepare a matching serial dilution of CCK-8 .
-
Prepare a fixed concentration of biotinylated CCK-33 tracer.
-
-
Incubation: Co-incubate the unlabeled peptide (competitor) and the tracer in the wells for 2 hours at RT.
-
Detection: Wash 5x. Add Streptavidin-HRP. Incubate 30 min. Wash 5x. Add TMB substrate.
-
Analysis:
-
Valid Result: CCK-33 (1-21) should compete for binding (sigmoidal inhibition curve).
-
Specificity Check: CCK-8 should show no competition (flat line), confirming the antibody targets the 1-21 region exclusively.
-
Protocol 3: Negative Control in Calcium Mobilization (FLIPR Assay)
Objective: Verify that a cellular response is CCK1/CCK2 receptor-dependent.
-
Cell Line: CHO-K1 cells stably expressing human CCK1R (CCK-A).
-
Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.
-
Compound Prep:
-
Positive Control: CCK-8 (100 nM).
-
Negative Control: CCK-33 (1-21) (100 nM and 1 µM).
-
Buffer Control: HBSS + 20 mM HEPES.
-
-
Injection: Inject compounds into the cell plate while recording fluorescence (Ex 488nm / Em 520nm).
-
Data Interpretation:
-
CCK-8 should induce a rapid, transient spike in fluorescence (Ca2+ release).
-
CCK-33 (1-21) should yield a trace identical to the Buffer Control. Note: If 1-21 induces Ca2+, suspect contamination with full-length CCK or off-target effects.
-
Visualization: CCK Processing & Assay Logic
Figure 1: Proteolytic Processing of Prepro-CCK
This diagram illustrates the origin of the 1-21 fragment and its separation from the bioactive C-terminus.
Caption: Schematic of Cholecystokinin processing. CCK-33 is cleaved to release the bioactive CCK-8, leaving the N-terminal (1-21) fragment as a metabolic byproduct useful for tracing specific molecular forms.
Figure 2: Differential Immunoassay Workflow
Visualizing how to use 1-21 to validate antibody specificity.
Caption: Strategy for differentiating CCK forms. CCK-33 (1-21) is used to validate N-terminal antibodies, ensuring they do not cross-react with the abundant, short CCK-8 form.
Comparative Data Table
| Feature | CCK-33 (1-21) (Porcine) | CCK-8 (Sulfated) | CCK-33 (Full Length) |
| Sequence Length | 21 AA | 8 AA | 33 AA |
| Bioactivity (CCK1R) | Inactive (Negative Control) | High Potency (Agonist) | High Potency (Agonist) |
| Primary Application | Epitope Mapping / Processing Marker | Receptor Activation / Bioassays | Physiological Hormone Study |
| Charge (pH 7.4) | Net Positive (Basic) | Net Negative (Acidic) | Mixed |
| C-Terminal Amide | No (Free Carboxyl or truncated) | Yes (Essential for activity) | Yes |
| Sulfated Tyrosine | Absent | Present (Essential for activity) | Present |
References
-
Rehfeld, J. F. (2017). "Cholecystokinin: Clinical aspects of the new biology." Journal of Internal Medicine. Available at: [Link]
- Liddle, R. A. (1994). "Regulation of Cholecystokinin Secretion by Intraluminal Releasing Factors." American Journal of Physiology-Gastrointestinal and Liver Physiology.
-
Rehfeld, J. F., & Hansen, H. F. (1986). "Characterization of preprocholecystokinin products in the porcine cerebral cortex. Evidence of different processing pathways."[6][7] Journal of Biological Chemistry. Available at: [Link]
-
Hermansen, K. (1984). "Cholecystokinin (CCK)-33 stimulates insulin secretion from the perfused rat pancreas: studies on the structure-activity relationship."[8] Diabetologia. (Demonstrates lack of activity of 1-21 fragment). Available at: [Link]
-
UniProt Consortium. "CCK - Cholecystokinin - Sus scrofa (Pig)." UniProtKB.[2][9][10] Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Cholecystokinin - Wikipedia [en.wikipedia.org]
- 4. N-terminal fragments of intestinal cholecystokinin: evidence for release of CCK-8 by cleavage on the carboxyl side of Arg74 of proCCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction and immunochemical characterization of cholecystokinin-like peptides from pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of preprocholecystokinin products in the porcine cerebral cortex. Evidence of different processing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cholecystokinin (CCK)-33 stimulates insulin secretion from the perfused rat pancreas: studies on the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
Application of Porcine CCK-33 (1-21) in Metabolic Research: A Multifaceted Tool Beyond Classical Receptor Agonism
An In-depth Technical Guide for Researchers
Introduction
Cholecystokinin (CCK) is a pivotal gut-derived peptide hormone that plays a central role in regulating nutritional homeostasis.[1][2][3] Released from enteroendocrine I-cells in the proximal small intestine in response to dietary fats and proteins, CCK orchestrates a suite of physiological responses essential for digestion and metabolism.[1][4] These include stimulating pancreatic enzyme secretion and gallbladder contraction, slowing gastric emptying, and, notably, inducing satiety to control meal size.[1][4][5]
The biological activity of CCK is conferred by a family of peptides derived from the precursor protein, pro-cholecystokinin.[6] While various forms exist, including CCK-58, CCK-33, and CCK-22, the critical functional domain for classical metabolic actions like satiety and insulin secretion resides in the C-terminal octapeptide (CCK-8).[6][7] This region, particularly the sulfated tyrosine residue, is essential for high-affinity binding to the CCK-1 and CCK-2 receptors, which mediate most of CCK's well-characterized effects.[8]
This application note focuses on a specific, less-studied fragment: the N-terminal 21-amino acid sequence of porcine cholecystokinin-33, denoted as porcine CCK-33 (1-21). Lacking the C-terminal bioactive domain, this fragment has been shown to be inactive in stimulating insulin secretion, a key metabolic function of full-length CCK and its C-terminal fragments.[7][9] However, this apparent lack of classical activity does not render it irrelevant. Instead, it positions porcine CCK-33 (1-21) as a unique and valuable tool for metabolic research in three distinct contexts:
-
As a specific negative control in studies of satiety and insulin secretion to differentiate C-terminal-mediated effects.
-
As a potential direct modulator of lipolysis , suggesting a novel, non-classical metabolic pathway.[10]
-
As a substrate for studying the enzymatic processing of pro-cholecystokinin, offering insights into the regulation of CCK metabolism.[11]
This guide provides a comprehensive overview of the scientific rationale and detailed protocols for utilizing porcine CCK-33 (1-21) in these diverse applications, empowering researchers to explore the nuanced biology of the cholecystokinin system.
Porcine CCK-33 (1-21): Structure and Properties
Understanding the physical and chemical properties of porcine CCK-33 (1-21) is fundamental to its effective use in experimental settings.
Amino Acid Sequence:
The full sequence of porcine CCK-33 is: Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg-Ile-Ser-Asp-Arg-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 [12]
The fragment porcine CCK-33 (1-21) corresponds to the N-terminal portion: Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg
Physicochemical Properties:
| Property | Value | Source/Note |
| Molecular Weight | 2321.66 g/mol | [10] |
| Amino Acid Count | 21 | - |
| Formulation | Typically supplied as a lyophilized powder. | - |
| Solubility | Soluble in aqueous buffers. For stock solutions, use sterile, nuclease-free water or a buffer such as PBS (pH 7.4). To enhance solubility, sonication may be applied briefly. | General peptide handling guidelines. |
| Storage | Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. | General peptide handling guidelines. |
Section 1: Application as a Negative Control in Satiety and Insulin Secretion Studies
Causality and Rationale: The primary utility of porcine CCK-33 (1-21) stems from what it lacks. The entire bioactive domain responsible for binding to CCK-1 receptors on vagal afferent neurons (to induce satiety) and on pancreatic β-cells (to stimulate insulin secretion) is located in the C-terminus.[1][8] Studies have explicitly demonstrated that CCK-33 (1-21) does not stimulate insulin secretion from the perfused rat pancreas, unlike full-length CCK-33 or CCK-8.[7] This makes it an ideal and highly specific negative control. Using this fragment allows researchers to definitively attribute any observed metabolic effects to the C-terminal portion of the CCK molecule, thereby validating the specificity of the CCK-receptor-mediated response.
Experimental Workflow: The diagram below illustrates a typical experimental design where porcine CCK-33 (1-21) is used to validate the specificity of CCK-8-induced metabolic effects.
Caption: Workflow for using CCK-33 (1-21) as a negative control.
Protocol 1: In Vitro Insulin Secretion Assay Using Pancreatic Islets
Objective: To demonstrate that CCK-8, but not porcine CCK-33 (1-21), stimulates glucose-stimulated insulin secretion (GSIS).
Materials:
-
Isolated pancreatic islets (rodent or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer with 2.8 mM glucose (low glucose)
-
KRB buffer with 16.7 mM glucose (high glucose)
-
CCK-8 (sulfated)
-
Porcine CCK-33 (1-21)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and place groups of 5-10 islets into wells of a 96-well plate. Pre-incubate for 1 hour at 37°C in KRB buffer with 2.8 mM glucose to establish basal secretion.
-
Treatment Incubation: Carefully remove the pre-incubation buffer and replace it with the following treatment buffers. Incubate for 1 hour at 37°C.
-
Group 1 (Basal): KRB with 2.8 mM glucose.
-
Group 2 (High Glucose): KRB with 16.7 mM glucose.
-
Group 3 (Positive Control): KRB with 16.7 mM glucose + 10 nM CCK-8.
-
Group 4 (Negative Control): KRB with 16.7 mM glucose + 10 nM Porcine CCK-33 (1-21).
-
Group 5 (Fragment only): KRB with 2.8 mM glucose + 10 nM Porcine CCK-33 (1-21).
-
-
Supernatant Collection: After incubation, collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Measure insulin concentration in the supernatants using a commercially available ELISA kit according to the manufacturer’s instructions.
-
Data Analysis: Normalize insulin secretion to the number of islets per well. Compare the results between groups using appropriate statistical tests (e.g., ANOVA).
Expected Results: A significant increase in insulin secretion should be observed in the High Glucose group compared to the Basal group. The Positive Control (CCK-8) group should show a further potentiation of this secretion. The Negative Control (Porcine CCK-33 (1-21)) group should show no significant difference from the High Glucose group, confirming the lack of insulinotropic activity.
Section 2: Application in Lipolysis Research
Causality and Rationale: While devoid of classical CCK receptor activity, emerging evidence suggests that the N-terminal fragment, CCK (1-21), may have distinct biological functions. A study by Richter et al. (1989) reported that cholecystokinin (1-21) stimulates lipolysis in human adipose tissue.[10] This finding is significant as it implies the existence of a novel signaling pathway for CCK fragments that is independent of the well-described CCK-1/CCK-2 receptors and their downstream effects on satiety and digestion. This potential role in modulating fat metabolism makes porcine CCK-33 (1-21) a valuable tool for research into obesity, lipid disorders, and energy homeostasis. The exact receptor and signaling cascade remain to be elucidated, but it likely involves a G-protein coupled receptor on adipocytes leading to the activation of hormone-sensitive lipase (HSL).
Putative Signaling Pathway: The following diagram outlines a plausible, though currently hypothetical, signaling pathway for CCK-33 (1-21)-induced lipolysis in adipocytes.
Caption: Putative signaling pathway for CCK-33 (1-21)-induced lipolysis.
Protocol 2: In Vitro Lipolysis Assay Using Primary Adipocytes
Objective: To determine if porcine CCK-33 (1-21) stimulates the release of glycerol and free fatty acids (FFAs) from primary adipocytes.
Materials:
-
Primary adipocytes (isolated from human or rodent adipose tissue)
-
DMEM/F12 medium with 2% fatty acid-free BSA
-
Isoproterenol (positive control, β-adrenergic agonist)
-
Porcine CCK-33 (1-21)
-
Glycerol assay kit
-
Free fatty acid (FFA) assay kit
Procedure:
-
Adipocyte Culture: Isolate and culture primary adipocytes according to established protocols. Once differentiated, plate them in 24-well plates.
-
Wash and Pre-incubation: Wash cells twice with PBS. Pre-incubate in serum-free DMEM/F12 for 2 hours to establish a basal state.
-
Treatment Incubation: Remove pre-incubation media and add fresh DMEM/F12 with 2% fatty acid-free BSA containing the following treatments. Incubate for 2-3 hours at 37°C.
-
Group 1 (Basal): Medium only.
-
Group 2 (Positive Control): 10 µM Isoproterenol.
-
Group 3-6 (Dose-Response): Porcine CCK-33 (1-21) at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
-
Supernatant Collection: After incubation, collect the medium for analysis of glycerol and FFA content.
-
Quantification: Measure the concentration of glycerol and FFAs in the collected medium using commercially available colorimetric assay kits.
-
Data Analysis: Normalize the glycerol/FFA release to total protein content per well. Plot the dose-response curve for porcine CCK-33 (1-21) and compare it to basal and positive control groups.
Expected Results: The positive control (Isoproterenol) should induce a robust increase in glycerol and FFA release. If porcine CCK-33 (1-21) is lipolytic, a dose-dependent increase in glycerol and FFA levels should be observed compared to the basal group.
Section 3: Application as a Substrate for CCK-Processing Enzyme Studies
Causality and Rationale: CCK peptides are synthesized as part of a larger precursor, pro-cholecystokinin, which undergoes extensive post-translational processing to generate the various bioactive forms.[13] This processing involves a series of enzymatic cleavages by prohormone convertases and other proteases. Research has shown that an endoprotease purified from rat brain can cleave CCK-33 to generate CCK-8, and importantly, this same enzyme can also cleave the CCK (1-21) fragment at a specific lysine residue (position 11).[11] This makes porcine CCK-33 (1-21) an excellent substrate for identifying and characterizing the enzymes involved in the N-terminal processing of pro-CCK. Understanding this pathway is crucial for a complete picture of CCK metabolism and regulation.
Experimental Workflow: This workflow outlines the process for an in vitro enzymatic cleavage assay.
Caption: Workflow for an enzymatic cleavage assay using CCK-33 (1-21).
Protocol 3: In Vitro Enzymatic Cleavage Assay
Objective: To monitor the cleavage of porcine CCK-33 (1-21) by a specific protease or tissue extract.
Materials:
-
Porcine CCK-33 (1-21)
-
Enzyme source (e.g., purified prohormone convertase, trypsin, or a brain/gut tissue homogenate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with relevant co-factors like CaCl₂)
-
Stopping solution (e.g., 1 M HCl or 10% Trifluoroacetic Acid)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for fragment identification)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
Reaction Buffer: X µL
-
Porcine CCK-33 (1-21) stock solution (to a final concentration of 10-50 µM)
-
Enzyme source (add last to initiate the reaction)
-
-
Incubation: Transfer the tube to a 37°C water bath. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the reaction mixture.
-
Reaction Termination: Immediately mix the collected aliquot with an equal volume of stopping solution to denature the enzyme and halt the reaction.
-
Analysis by HPLC:
-
Centrifuge the terminated reaction samples to pellet any precipitated protein.
-
Inject the supernatant onto an HPLC system equipped with a C18 reverse-phase column.
-
Elute the peptides using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Interpretation:
-
Compare the chromatograms from different time points. The peak corresponding to the intact porcine CCK-33 (1-21) substrate should decrease over time.
-
New peaks corresponding to the cleavage fragments should appear and increase in intensity.
-
(Optional) Collect the fragment peaks and analyze them by mass spectrometry to confirm their identity by comparing their molecular weights to predicted cleavage products.
-
Expected Results: A time-dependent decrease in the amount of intact porcine CCK-33 (1-21) and a corresponding increase in one or more smaller peptide fragments, confirming that the fragment serves as a substrate for the enzyme source.
References
-
Okabayashi, Y., et al. (1988). Cholecystokinin (CCK)-33 stimulates insulin secretion from the perfused rat pancreas: studies on the structure-activity relationship. Pharmacology & Toxicology, 63(1), 42-45. [Link]
-
Ahrén, B., et al. (1986). Effects of six cholecystokinin (CCK) fragments on insulin secretion in the mouse. Acta Pharmacologica et Toxicologica, 58(2), 115-120. [Link]
-
Shinozaki, H., et al. (1991). Bioactivity of synthetic human cholecystokinin (CCK)-33 in vitro and in vivo. Gastroenterologia Japonica, 26(1), 51-56. [Link]
-
Lucaites, V. L., et al. (1987). Structure-activity studies of C- and N-terminal fragments of cholecystokinin 26-33 in guinea pig isolated tissues. Neuropeptides, 10(1), 9-18. [Link]
-
Kurano, Y., et al. (1985). Total synthesis of porcine cholecystokinin-33 (CCK-33). Journal of the Chemical Society, Chemical Communications, (11), 746-748. [Link]
-
Viereck, J. C., & Beinfeld, M. C. (1992). Characterization of a Cholecystokinin 8-generating Endoprotease Purified from Rat Brain Synaptosomes. Journal of Biological Chemistry, 267(27), 19475-19481. [Link]
-
Johnson, L. R., & Grossman, M. I. (1977). Structure-function relationships of peptide fragments of gastrin and cholecystokinin. American Journal of Physiology-Endocrinology and Metabolism, 233(4), E286-E291. [Link]
-
Evilevitch, L., et al. (2003). CCK regulates pancreatic enzyme secretion via short duodenal-pancreatic reflexes in pigs. Journal of Physiology and Pharmacology, 54(4), 591-601. [Link]
-
Otsuki, M., et al. (1979). Effects of C-terminal fragments of cholecystokinin on exocrine and endocrine secretion from isolated perfused rat pancreas. Gastroenterology, 77(3), 479-484. [Link]
-
Eysselein, V. E., et al. (1993). N-terminal fragments of intestinal cholecystokinin: evidence for release of CCK-8 by cleavage on the carboxyl side of Arg74 of proCCK. Regulatory Peptides, 46(3), 575-582. [Link]
-
Rehfeld, J. F., & Hansen, H. F. (1986). Characterization of preprocholecystokinin products in the porcine cerebral cortex. Evidence of different processing pathways. Journal of Biological Chemistry, 261(13), 5832-5840. [Link]
-
Zabielski, R., et al. (1995). Cholecystokinin (CCK 33) can stimulate pancreatic secretion by a local intestinal mechanism in the pig. Experimental Physiology, 80(5), 785-793. [Link]
-
GPCRdb. Cck-33. [Link]
-
Miller, L. J. (2021). Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. Frontiers in Endocrinology, 12, 688223. [Link]
-
Wikipedia. Cholecystokinin. [Link]
-
Rehfeld, J. F. (2017). Cholecystokinin: Clinical aspects of the new biology. Best Practice & Research Clinical Endocrinology & Metabolism, 31(5), 451-462. [Link]
-
Cleveland Clinic. (2022). Cholecystokinin. [Link]
-
Liddle, R. A. (2021). Biochemistry, Cholecystokinin. In StatPearls. StatPearls Publishing. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Cholecystokinin receptors. [Link]
-
Neary, M. T., et al. (2022). Role of cholecystokinin in satiation: a systematic review and meta-analysis. British Journal of Nutrition, 127(4), 595-608. [Link]
-
Guilloteau, P., et al. (2006). Gastrin, cholecystokinin and gastrointestinal tract functions in mammals. Nutrition Research Reviews, 19(2), 254-287. [Link]
-
Beinfeld, M. C. (2003). Biosynthesis and processing of pro CCK: Recent progress and future challenges. Peptides, 24(8), 1129-1137. [Link]
-
Gutzwiller, J. P., et al. (2004). Interaction between GLP-1 and CCK-33 in inhibiting food intake and appetite in men. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 287(4), R877-R883. [Link]
-
Rieu, E., et al. (1993). Effects of CCK-8 and CCK-33 on human natural killer cell activity: studies on intestinal lamina propria and peripheral blood mononuclear cells. Digestive Diseases and Sciences, 38(6), 1050-1056. [Link]
-
Miller, L. J. (2021). Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. Frontiers in Endocrinology, 12, 688223. [Link]
-
Smith, J. P., & Solomon, T. E. (2014). Role of CCK/Gastrin Receptors in Gastrointestinal/Metabolic Diseases and Results of Human Studies Using Gastrin/CCK Receptor Agonists/Antagonists in these Diseases. Current topics in medicinal chemistry, 14(21), 2443–2459. [Link]
-
Fourmy, D., et al. (2002). The Biologically Crucial C Terminus of Cholecystokinin and the Non-peptide Agonist SR-146,131 Share a Common Binding Site in the Human CCK1 Receptor. Journal of Biological Chemistry, 277(18), 15613-15621. [Link]
-
Fölsch, U. R., et al. (1987). Role of cholecystokinin in the negative feedback control of pancreatic enzyme secretion in conscious rats. Gastroenterology, 92(2), 449-458. [Link]
-
Lorenzo, J. M., et al. (2023). Enzymatic Hydrolysis of Porcine Blood as a Strategy to Obtain a Peptide-Rich Functional Ingredient. Foods, 12(21), 3995. [Link]
-
Clapers, P., et al. (1997). Enzymatic condensation of cholecystokinin CCK-8 (4-6) and CCK-8 (7-8) peptide fragments in organic media. Biotechnology and Bioengineering, 56(4), 456-463. [Link]
-
Pongsakul, N., et al. (2010). Development of acellular dermis from porcine skin using periodic pressurized technique. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 92(2), 484-492. [Link]
-
Taves, S., et al. (2021). Single-chain Fragment variable antibody targeting cholecystokinin-B receptor for pain reduction. PAIN Reports, 6(1), e887. [Link]
-
Beglinger, C., et al. (1994). Cholecystokinin is a negative regulator of gastric acid secretion and postprandial release of gastrin in humans. Gastroenterology, 107(6), 1610-1620. [Link]
-
Wilson, B. A., et al. (2016). Discovery of Non-peptide Small Molecule Allosteric Modulators of the Src-family Kinase, Hck. Frontiers in Pharmacology, 7, 437. [Link]
Sources
- 1. Frontiers | Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics [frontiersin.org]
- 2. Cholecystokinin: Clinical aspects of the new biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin - Wikipedia [en.wikipedia.org]
- 5. Role of cholecystokinin in satiation: a systematic review and meta-analysis | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. phoenixpeptide.com [phoenixpeptide.com]
- 7. Cholecystokinin (CCK)-33 stimulates insulin secretion from the perfused rat pancreas: studies on the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Effects of six cholecystokinin (CCK) fragments on insulin secretion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. moleculardepot.com [moleculardepot.com]
- 13. Characterization of preprocholecystokinin products in the porcine cerebral cortex. Evidence of different processing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cholecystokinin-33 (1-21) (porcine) Concentration for Bioassays
Welcome to the technical support center for Cholecystokinin-33 (1-21) (porcine), henceforth referred to as CCK-33 (1-21). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the use of this peptide in your bioassays. Our goal is to equip you with the knowledge to troubleshoot common issues and ensure the scientific integrity of your results.
Foundational FAQs
Q1: What is Cholecystokinin-33 (1-21) (porcine) and why is its concentration so critical in bioassays?
Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and also functions as a neurotransmitter in the brain.[1][2] The porcine variant, CCK-33, is a 33-amino acid peptide originally isolated from porcine gut extracts.[1][3] The fragment CCK-33 (1-21) represents the first 21 amino acids of this peptide. While the C-terminal portion of CCK is essential for high-affinity receptor binding and biological activity, the N-terminal fragments can have distinct biological roles and are often used in specific research applications, such as transport studies across the blood-brain barrier.[4][5]
The concentration of CCK-33 (1-21) is a critical parameter in any bioassay for several reasons:
-
Dose-Dependent Response: Biological systems exhibit a dose-dependent response to stimuli. Too low a concentration will elicit no response, while an excessively high concentration can lead to non-physiological effects, receptor desensitization, or even cellular toxicity, confounding your results.[6]
-
Reproducibility: Precise and accurate concentration determination is fundamental for the reproducibility of your experiments. Inconsistent concentrations are a major source of variability in bioassays.
-
Cost-Effectiveness: As a synthesized peptide, CCK-33 (1-21) can be a significant cost factor in research. Optimizing the concentration ensures you are not wasting valuable reagents.
The primary goal is to identify the concentration range that produces a measurable, dose-dependent physiological response in your specific assay system.
Troubleshooting Guide & In-Depth Protocols
Q2: My lyophilized CCK-33 (1-21) peptide is difficult to dissolve. What is the correct procedure for solubilization?
Peptide solubility is a common hurdle and is highly dependent on the amino acid sequence.[7] Improper solubilization can lead to inaccurate concentration calculations and loss of peptide due to precipitation.
Causality: The solubility of a peptide is determined by its polarity. Peptides with a high proportion of hydrophobic amino acids (e.g., Val, Ile, Leu, Met) can be challenging to dissolve in aqueous solutions.[7] Predicting solubility can be difficult, so a systematic approach is recommended.[8]
Step-by-Step Solubilization Protocol:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can compromise the stability of the peptide.[7]
-
Initial Solvent Selection: Based on the amino acid sequence of CCK-33 (1-21) (H-Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-His-Arg), the presence of several charged residues (Lys, Arg, Asp, His) suggests it should be soluble in aqueous solutions.
-
First Choice: Start with sterile, deionized water.
-
If solubility is poor: A small amount of a gentle acid, such as a dilute acetic acid solution (e.g., 0.1%), can help to protonate acidic residues and improve solubility.
-
-
Reconstitution Technique:
-
Add the solvent to the vial.
-
Gently vortex or sonicate the vial to aid dissolution. Avoid vigorous shaking, which can cause aggregation.
-
-
Stock Solution Concentration: Prepare an initial stock solution at a high concentration (e.g., 1-10 mg/mL or 1-5 mM).[9] This concentrated stock can then be diluted to the final working concentrations in your assay buffer.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[10] This is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][10]
Solvent Recommendation Summary Table:
| Solvent | Suitability for CCK-33 (1-21) | Considerations |
| Sterile Deionized Water | High | The presence of charged amino acids should facilitate solubility. |
| Dilute Acetic Acid (e.g., 0.1%) | Good | Can aid in dissolving peptides with basic residues. Ensure the final concentration in your assay is not disruptive. |
| DMSO | Good | A common solvent for hydrophobic peptides. Ensure the final concentration in your assay is non-toxic to cells (typically <0.5%).[11] |
Q3: I'm observing high variability in my results between experiments. Could this be a peptide stability issue?
Yes, high variability is often linked to peptide degradation.[10] Peptides are sensitive molecules, and their stability can be compromised by several factors.
Causality: Peptide degradation can occur through several mechanisms:
-
Hydrolysis: Cleavage of peptide bonds, often accelerated at non-neutral pH.
-
Oxidation: Certain amino acids like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are susceptible to oxidation.[12] CCK-33 (1-21) contains a Methionine residue.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) can undergo deamidation.[7] CCK-33 (1-21) contains an Asparagine residue.
-
Adsorption: Peptides can stick to the surfaces of plastic or glass vials, leading to a decrease in the effective concentration.[13]
Best Practices for Ensuring Peptide Stability:
-
Storage of Lyophilized Peptide: Store at -20°C or -80°C in a desiccated environment, protected from light.[14][15]
-
Storage of Stock Solutions: As mentioned, store aliquots at -20°C or -80°C.[16] Do not store peptides in solution for long periods.[7][10]
-
Avoid Freeze-Thaw Cycles: This is a critical point. Each cycle can contribute to peptide degradation.[7][10]
-
Use Appropriate Vials: For dilute peptide solutions, consider using low-binding polypropylene or glass vials to minimize adsorption.[7][13]
-
Buffer Choice: Use sterile buffers at a pH of 5-7 for reconstitution and dilution, as extreme pH can accelerate degradation.
Q4: How do I determine the optimal concentration range for my specific bioassay?
The optimal concentration range is best determined by performing a dose-response experiment to calculate the EC50 (half-maximal effective concentration).[17] The EC50 represents the concentration of CCK-33 (1-21) that produces 50% of the maximum possible response in your assay.[17]
Workflow for Determining Optimal Concentration:
Detailed Protocol: Performing a Dose-Response Experiment to Determine EC50
-
Prepare a High-Concentration Stock: Prepare a stock solution of CCK-33 (1-21) at a concentration at least 100-fold higher than the highest anticipated effective concentration.
-
Serial Dilutions: Perform a series of dilutions (e.g., 1:10 followed by 1:2) to create a range of concentrations spanning several orders of magnitude (e.g., from picomolar to micromolar).[18]
-
Assay Setup: Prepare your biological system (e.g., plate cells at a specific density). Include appropriate controls:
-
Negative Control: Vehicle (the solvent used to dissolve the peptide) only.
-
Positive Control: A known agonist for the receptor, if available.
-
-
Treatment: Add the different concentrations of CCK-33 (1-21) to your assay system.
-
Incubation: Incubate for a predetermined time, which should be optimized for your specific assay.
-
Measure Response: Quantify the biological response. For CCK receptors, this is often a measure of intracellular calcium mobilization or enzyme secretion.[6][19]
-
Data Analysis:
-
Normalize the data, setting the response from the negative control as 0% and the maximum observed response as 100%.
-
Plot the normalized response against the logarithm of the CCK-33 (1-21) concentration.
-
Use a non-linear regression analysis to fit a sigmoidal (four-parameter logistic) curve to the data.[18]
-
The EC50 is the concentration at which the curve passes the 50% response level.
-
Q5: I am observing a biphasic or unexpected dose-response curve. What could be the cause?
A non-standard dose-response curve can be perplexing but often points to specific biological or chemical phenomena.
Causality:
-
Receptor Desensitization: At very high concentrations, G-protein coupled receptors (GPCRs) like the CCK receptors can become desensitized, leading to a decrease in the response at the highest concentrations.[6]
-
Off-Target Effects: High concentrations of a peptide may lead to it binding to other, lower-affinity receptors, causing unexpected biological effects.
-
Peptide Aggregation: At high concentrations, peptides can aggregate, which may reduce their effective concentration or even cause cellular stress.[20]
-
Contaminants: Impurities in the peptide preparation could have biological activity.
Troubleshooting Steps:
-
Expand the Concentration Range: Test an even wider range of concentrations, both lower and higher, to better define the shape of the curve.
-
Check for Aggregation: Use techniques like dynamic light scattering (DLS) or analytical ultracentrifugation (AUC) to assess the aggregation state of your peptide at high concentrations. A simpler approach is to visually inspect the solution for any cloudiness or precipitation.
-
Verify Peptide Purity: Review the certificate of analysis (CoA) for your peptide. If in doubt, consider having the purity re-assessed by HPLC.
-
Use a Receptor Antagonist: To confirm that the observed effect is mediated by the target receptor, co-incubate with a known antagonist for the CCK receptor. The response should be blocked.
-
Consider the Assay System: High cell density or prolonged incubation times can sometimes lead to artifacts. Try optimizing these parameters.
CCK Receptor Signaling Pathway Overview:
CCK peptides mediate their effects by binding to two main types of GPCRs: CCK1R and CCK2R.[5][21] Both receptors primarily couple to Gq proteins, leading to the activation of Phospholipase C (PLC).[5][22] This initiates a signaling cascade that results in an increase in intracellular calcium, which is a common readout in CCK bioassays.[2][6][22]
References
-
Rehfeld, J. F. (2017). Cholecystokinin: Clinical aspects of the new biology. Clinical Endocrinology, 87(1), 1-15. [Link]
-
Medical Lectures. (2020). Cholecystokinin(CCK) || structure , function and mode of action. YouTube. [Link]
-
Ingram, M. A., et al. (2021). Cck1R signaling is a critical regulator of the unfolded protein response in spinocerebellar ataxia type 1. bioRxiv. [Link]
-
Lieu, T., & Goyal, R. K. (2023). Biochemistry, Cholecystokinin. StatPearls. [Link]
-
Rehfeld, J. F., et al. (2013). The Predominant Cholecystokinin in Human Plasma and Intestine Is Cholecystokinin-33. The Journal of Clinical Endocrinology & Metabolism, 98(8), 3468–3475. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cholecystokinin receptors. [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. [Link]
-
Resolian. (n.d.). Optimizing Peptide Permeability Assays. [Link]
-
Smith, J. P., & Solomon, T. E. (2018). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Comprehensive Physiology, 8(2), 673-708. [Link]
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. [Link]
-
Mosberg, H. I., et al. (1994). Conformationally readdressed CCK-B/delta-opioid peptide ligands. Journal of Medicinal Chemistry, 37(25), 4384-4391. [Link]
-
Liddle, R. A., et al. (1992). Cholecystokinin cells purified by fluorescence-activated cell sorting respond to monitor peptide with an increase in intracellular calcium. Proceedings of the National Academy of Sciences, 89(11), 5012-5016. [Link]
-
Wesolowski, M., et al. (2010). Solid-state stability studies of cholecystokinin (CCK-4) peptide under nonisothermal conditions using thermal analysis, chromatography and mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 273-281. [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. [Link]
-
Hosoda, N., et al. (1993). Bioactivity of synthetic human cholecystokinin (CCK)-33 in vitro and in vivo. Biomedical Research, 14(2), 119-124. [Link]
-
Nabuurs, C. I., et al. (2021). Differential Features of Cholecystokinin-Releasing Peptides Derived from Food Proteins: Peptide Length, Amino Acid Composition and Primary Structure; Analysis of Currently Identified Peptide Sequences. Molecules, 26(11), 3176. [Link]
-
Lee, J. K., et al. (2018). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antibiotics, 7(3), 64. [Link]
-
Wikipedia. (n.d.). Cholecystokinin. [Link]
-
QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. [Link]
-
Alsford, S. (n.d.). EC50 analysis. LSHTM Blogs. [Link]
-
Waters. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). [Link]
-
Salbaum, J. M., et al. (2023). Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion. Journal of Proteome Research, 22(9), 3073-3082. [Link]
-
ResearchGate. (n.d.). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. [Link]
-
ResearchGate. (n.d.). EC 50 values for CD36-peptidic ligands. [Link]
-
ProImmune. (n.d.). WORKING WITH PEPTIDES. [Link]
-
Bio-Synthesis. (n.d.). How to Store Peptides | Best Practices for Researchers. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
Taylor & Francis. (n.d.). EC50 – Knowledge and References. [Link]
-
Wikipedia. (n.d.). EC50. [Link]
Sources
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- 2. youtube.com [youtube.com]
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- 4. biosynth.com [biosynth.com]
- 5. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Differential Features of Cholecystokinin-Releasing Peptides Derived from Food Proteins: Peptide Length, Amino Acid Composition and Primary Structure; Analysis of Currently Identified Peptide Sequences [mdpi.com]
- 9. proimmune.com [proimmune.com]
- 10. genscript.com [genscript.com]
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- 22. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antibodies Against Cholecystokinin-33 (1-21) (porcine)
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers utilizing antibodies targeting the N-terminal fragment (1-21) of porcine Cholecystokinin-33 (CCK-33). We address common questions and troubleshooting scenarios related to antibody specificity and cross-reactivity to ensure the accuracy and reliability of your experimental results.
Section 1: Understanding the Antigen: Porcine CCK-33 and Its Fragments
Before troubleshooting your antibody, it is crucial to understand the nature of the target antigen. Cholecystokinin is a peptide hormone involved in stimulating the digestion of fat and protein.[1][2] It is not a single molecule but exists in several forms of varying lengths, all derived from a precursor protein called preprocholecystokinin.[2][3]
Q: What is porcine Cholecystokinin-33 (CCK-33) and how does the (1-21) fragment relate to other CCK forms?
A: Porcine CCK-33 is a 33-amino acid peptide hormone found in the small intestine of pigs.[4][5] It is one of several biologically active forms processed from a larger precursor. Other major forms include CCK-58, CCK-22, and CCK-8.[2][3] Your antibody's target, the (1-21) fragment, represents the N-terminal portion of the full CCK-33 sequence.
Key Implication: An antibody generated against the (1-21) sequence is expected to detect not only the fragment itself but also any larger CCK form that contains this sequence, such as full-length CCK-33 and CCK-58. This is a critical consideration when analyzing results from techniques like Western Blot.
Caption: Processing of Pro-CCK into major bioactive fragments.
Q: How similar is porcine CCK to CCK from other common research species?
A: The degree of sequence homology between species is a primary predictor of antibody cross-reactivity.[6] While the C-terminal region responsible for receptor binding is highly conserved, the N-terminal region (your target) shows more variability.
| Species | CCK-33 (1-21) Amino Acid Sequence Homology to Porcine |
| Porcine | KAPSGRMSIVKNLQNLDPSHR (Reference) |
| Human | VSQRTDGESRAHLGALLARYI (Low Homology) |
| Mouse | ARLGALLARYIQQARKAPSGR (Partial Homology) |
| Rat | ARLGALLARYIQQARKAPSGR (Partial Homology) |
Data compiled from publicly available protein sequence databases.
Expert Insight: Based on this alignment, an antibody highly specific for the porcine (1-21) sequence is unlikely to cross-react strongly with human CCK. However, significant homology with mouse and rat CCK suggests a high probability of cross-reactivity with these species. We recommend an alignment score of over 85% as a good indication that an antibody may cross-react.[6]
Section 2: FAQs on Antibody Specificity & Cross-Reactivity
Specificity is the ability of an antibody to bind its intended target, while cross-reactivity is the binding of that antibody to different, unintended molecules.[7][8]
Q: My antibody is for porcine CCK (1-21). What are the most likely unintended targets it might bind?
A: The most probable sources of cross-reactivity are:
-
Orthologs from Other Species: As shown in the table above, CCK from rats and mice are likely cross-reactants due to high sequence homology.[6]
-
Structurally Related Peptides (Gastrin): The peptide hormone gastrin shares the same five C-terminal amino acids with CCK.[1][2] While your antibody targets the N-terminus, polyclonal antisera can contain a heterogeneous mix of antibodies, some of which might recognize shared epitopes if the original immunogen was not perfectly pure. This is a known challenge in CCK immunoassays.[9]
-
Unrelated Proteins ("Off-Targets"): An antibody may bind to an unrelated protein that happens to have a structurally similar epitope (a short, 3D-shaped region).[6][7] This is unpredictable and must be validated experimentally.
Q: What is the practical difference between antibody specificity and selectivity?
A: These terms are often used interchangeably, but they have distinct meanings.[10]
-
Specificity refers to how well the antibody's binding site (paratope) fits the intended molecular shape (epitope). An antibody can be highly specific for a particular 8-amino-acid sequence.[8][10]
-
Selectivity refers to whether that specific epitope is unique to your target protein within the sample. An antibody is selective if it binds only to your protein of interest and not to other proteins in a complex biological sample.[10]
Causality: A lack of selectivity is often the root cause of experimental problems. Your antibody might be perfectly specific for the porcine CCK (1-21) sequence, but if you are working with rat tissue, it will also bind to rat CCK, making it non-selective in that context.
Section 3: Troubleshooting Guide
Unsatisfactory results in an immunoassay are often blamed on the primary antibody, but the cause can be multifaceted.[11] This guide helps you diagnose issues potentially related to cross-reactivity.
| Observed Problem | Potential Cause Related to Cross-Reactivity | Recommended Troubleshooting Steps |
| High Background in ELISA/WB | 1. Cross-reactivity with other abundant proteins in the sample. [12] 2. Non-specific binding of the primary or secondary antibody. [13] | 1. Increase Washing: Add extra wash steps or increase soak times to remove weakly bound antibodies.[13][14] 2. Optimize Blocking: Increase the concentration or duration of your blocking step. Try a different blocking agent (e.g., 5% BSA vs. milk).[14] 3. Run a Pre-absorption Control: Incubate the antibody with an excess of the immunizing peptide (porcine CCK 1-21) before adding it to your sample. A specific signal will disappear, while background from cross-reactivity will remain. (See Protocol 1).[15] |
| Multiple or Unexpected Bands in Western Blot | 1. Detection of CCK precursors (e.g., CCK-33, CCK-58). This is expected. 2. Cross-reactivity with an unrelated protein of a different molecular weight. | 1. Check Predicted Sizes: Confirm the molecular weights of porcine pro-CCK, CCK-58, and CCK-33. Bands corresponding to these sizes are likely specific. 2. Optimize Antibody Concentration: Titrate your primary antibody to find the lowest concentration that still gives a strong signal for the target band. This reduces off-target binding. 3. Use a More Specific Antibody: If cross-reactivity is confirmed, you may need a monoclonal antibody targeting a unique region of porcine CCK. |
| Inconsistent or Non-reproducible Data | Variable levels of cross-reacting substances between samples. | 1. Ensure Sample Consistency: Use a consistent sample preparation method. 2. Include Controls: Always run positive (e.g., porcine gut extract) and negative (e.g., tissue known not to express CCK) controls on every plate/blot.[11] 3. Perform a Spike-and-Recovery Experiment: Add a known amount of porcine CCK (1-21) to your sample matrix to see if you can reliably detect it, which helps validate the assay's performance in your specific sample type. |
Section 4: Key Experimental Protocols for Validation
To ensure your antibody is trustworthy, you must validate its performance in your specific application. Here are two essential workflows for assessing cross-reactivity.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This assay quantitatively determines the degree to which other peptides can compete with your target antigen for binding to the antibody.[16][17]
Caption: Workflow for a Competitive ELISA to test antibody cross-reactivity.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with a constant, saturating concentration of the porcine CCK-33 (1-21) peptide. Incubate and wash.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.[14]
-
Prepare Competitors: Create serial dilutions of your "competitor" peptides:
-
Standard: Unlabeled porcine CCK-33 (1-21) peptide.
-
Test Samples: Potential cross-reactants (e.g., human CCK, rat CCK, gastrin-17) at the same molar concentrations.
-
-
Competitive Incubation: In a separate plate or tubes, mix a constant, limiting amount of your primary antibody with each dilution of the standard or test competitors. Incubate to allow binding.
-
Transfer to Coated Plate: Transfer the antibody-peptide mixtures to the coated and blocked ELISA plate. Only antibodies that are not already bound to a competitor in the solution will be free to bind to the peptide coated on the plate.
-
Detection: Wash the plate thoroughly. Add an enzyme-conjugated secondary antibody (e.g., anti-Rabbit-HRP). Wash again. Add substrate (e.g., TMB) and stop the reaction.
-
Data Analysis: Read the absorbance. Construct a standard curve from the "Standard" competitor wells. Determine the concentration of each "Test Sample" competitor that causes a 50% reduction in signal (IC50).
-
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Sample) x 100
-
Protocol 2: Peptide Array for Specificity Profiling
A peptide microarray is a powerful tool that screens your antibody against thousands of different peptide sequences synthesized on a glass slide.[18][19] This allows for high-throughput, amino-acid-level analysis of antibody-binding specificity and identification of off-target interactions.[18][20]
Caption: Experimental workflow for peptide array-based antibody specificity analysis.
Step-by-Step Methodology:
-
Array Procurement: Peptide arrays are typically sourced from specialized companies. You can order pre-made arrays covering entire proteomes or custom arrays synthesized with peptides of interest (e.g., CCK fragments from various species, gastrin, and other related gut hormones).[18][19]
-
Blocking: The array slide is blocked to prevent non-specific binding.
-
Antibody Incubation: The array is incubated with a dilute solution of your primary antibody against porcine CCK (1-21).[20]
-
Washing: The slide is washed extensively to remove all unbound primary antibodies.
-
Secondary Antibody Incubation: The array is incubated with a fluorescently-labeled secondary antibody (e.g., anti-Rabbit-AF647).
-
Final Wash and Scan: The slide is washed a final time, dried, and read using a microarray laser scanner. The scanner detects the fluorescence intensity at each spot on the array.[20]
-
Data Analysis: The fluorescence data is analyzed to create a "hit list" of all peptide sequences the antibody bound to. This provides an unbiased, comprehensive profile of your antibody's binding specificity and any potential cross-reactivities.[21]
References
-
Biocompare. (2022, October 18). Immunoassay Troubleshooting. Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
PEPperPRINT. PEPperCHIP® Peptide Microarray Solutions for Antibody Validation. [Link]
-
KTH Diva. (2014, November 28). Characterization of antibody specificity using peptide array technologies. [Link]
-
Surmodics IVD. What Causes High Background in ELISA Tests?. [Link]
-
ARP American Research Products, Inc. Elisa troubleshooting tips – High background. [Link]
-
Fabgennix International. Competition Assay Protocol. [Link]
-
Creative Biolabs. Peptide Array-Based Epitope Mapping. [Link]
-
Axxelera Biotech. Peptide Microarrays – An Introduction. [Link]
-
PubMed. Bead-Based Peptide Arrays for Profiling the Specificity of Modification State-Specific Antibodies. [Link]
-
Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
-
NCBI Bookshelf. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease. [Link]
-
MI - Microbiology. Principles. [Link]
-
Aeonian Biotech. (2021, November 10). Difference between antibody specificity and selectivity. [Link]
-
PubChem. Cck-33 | C166H261N51O52S4 | CID 16129670. [Link]
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
-
Wikipedia. Cholecystokinin. [Link]
-
Karger Publishers. (1983). Radioimmunoassay of Cholecystokinin: Production and Evaluation of Antibodies. [Link]
-
DrugBank Online. Cholecystokinin, CCK Octapeptide (26-33). [Link]
-
The Human Protein Atlas. Anti-CCK Human Protein Atlas Antibody. [Link]
-
PubMed. Characterization of antisera to cholecystokinin by use of different cholecystokinin labels. [Link]
-
The Journal of Clinical Endocrinology & Metabolism. (2001). The Predominant Cholecystokinin in Human Plasma and Intestine Is Cholecystokinin-33. [Link]
-
ResearchGate. (2005). Cholecystokinin (CCK 33) can stimulate pancreatic secretion by a local intestinal mechanism in the pig. [Link]
-
Frontiers. (2023, December 10). Novel antibody competition binding assay identifies distinct serological profiles associated with protection. [Link]
-
PMC. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. [Link]
-
ResearchGate. (2021). A competitive ligand-binding assay to detect neutralizing antibodies to a bispecific drug using a used multiplex Meso Scale Discovery platform. [Link]
-
YouTube. (2020, November 8). Cholecystokinin(CCK) || structure , function and mode of action. [Link]
-
PubMed. Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than CCK-33. [Link]
-
Clinica Chimica Acta. (1981, March 19). Radioimmunoassay of cholecystokinin in human plasma. [Link]
-
Frontiers. Efficacy of the porcine species in biomedical research. [Link]
-
PMC. (2019, September 10). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and .... [Link]
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Technical Support Center: Interpreting Unexpected Results in Cholecystokinin-33 (1-21) (porcine) Experiments
Welcome to the technical support center for researchers utilizing Cholecystokinin-33 (CCK-33) and its fragments. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding unexpected experimental outcomes with porcine CCK-33 (1-21). Our goal is to equip you with the scientific rationale and practical steps needed to diagnose and resolve common issues, ensuring the integrity and success of your research.
I. Understanding the Ligand: Porcine CCK-33 (1-21)
Cholecystokinin is a critical peptide hormone and neurotransmitter involved in various physiological processes, including digestion, satiety, and anxiety.[1][2][3] It exerts its effects by binding to two G-protein coupled receptors: the CCK1 receptor (formerly CCK-A) and the CCK2 receptor (formerly CCK-B).[2][4][5] The full-length porcine CCK-33 peptide contains the complete amino acid sequence necessary for potent biological activity.
However, the N-terminal fragment, CCK-33 (1-21), lacks the crucial C-terminal octapeptide (CCK-8) which is primarily responsible for high-affinity receptor binding and biological activity.[6] Specifically, the C-terminal heptapeptide, which includes a sulfated tyrosine residue, is essential for high affinity at the CCK1 receptor.[7][8][9] The C-terminal tetrapeptide is the minimum sequence required for CCK2 receptor activation.[8][9]
A study on the structure-activity relationship of CCK-33 fragments in stimulating insulin secretion found that CCK-33 (1-21) had no effect, whereas CCK-8 and CCK-7 were active.[10] This is a critical point to consider when designing experiments and interpreting results.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific unexpected results you might encounter during your experiments.
Question 1: Why am I observing no biological effect with porcine CCK-33 (1-21) in my in vitro or in vivo assay?
Answer:
The most probable reason for a lack of bioactivity is that the CCK-33 (1-21) fragment is not expected to be biologically active on its own. The key functional domain of CCK-33 resides in its C-terminal region.[6]
Scientific Rationale:
-
Missing Pharmacophore: The C-terminal octapeptide (CCK-8) contains the essential residues for receptor binding and activation.[6] The (1-21) fragment is missing this entire active sequence.
-
Receptor Specificity: The CCK1 receptor requires the sulfated tyrosine within the C-terminal heptapeptide for high-affinity binding.[7][8][9] The CCK2 receptor requires the C-terminal tetrapeptide.[8][9] CCK-33 (1-21) lacks both of these motifs.
Troubleshooting Steps:
-
Confirm Peptide Identity: Verify that you are using the correct peptide. Double-check the product label and any accompanying documentation.
-
Positive Control: Use a known potent CCK receptor agonist, such as sulfated CCK-8 or the full-length CCK-33, as a positive control in your assay. This will confirm that your experimental system (cells, tissues, animal model) is responsive to CCK receptor stimulation.
-
Review Experimental Goals: Re-evaluate the purpose of using the CCK-33 (1-21) fragment. It may be suitable as a negative control or for studies unrelated to direct receptor activation.
Question 2: I am seeing a very weak or inconsistent response at high concentrations of porcine CCK-33 (1-21). What could be the cause?
Answer:
While direct, high-affinity binding is not expected, a weak or inconsistent response at high concentrations could be due to several factors, including non-specific effects or potential contamination.
Scientific Rationale:
-
Non-Specific Interactions: At very high concentrations, peptides can sometimes exhibit off-target effects or interact non-specifically with cell membranes or other proteins.
-
Peptide Purity: Even with high-purity synthesis, trace amounts of the full-length peptide or other active fragments could be present, leading to a weak signal.
Troubleshooting Steps:
-
Check Certificate of Analysis (CoA): Review the CoA for your peptide lot to confirm its purity.
-
Dose-Response Curve: Perform a comprehensive dose-response curve. A non-specific effect will likely not follow a typical sigmoidal curve and may not be saturable.
-
Use a Receptor Antagonist: To determine if the weak effect is mediated by CCK receptors, pre-treat your system with a selective CCK1 receptor antagonist (e.g., L-364,718/devazepide) or a CCK2 receptor antagonist (e.g., L-365,260).[2][11] If the antagonist blocks the weak response, it suggests the effect, however small, is receptor-mediated, possibly due to contamination. If the antagonist has no effect, the response is likely non-specific.
Question 3: My porcine CCK-33 (1-21) peptide has poor solubility. How can I address this?
Answer:
Peptide solubility can be influenced by its amino acid composition and secondary structure. Improper reconstitution can lead to aggregation and loss of material.
Scientific Rationale:
-
Hydrophobicity: The amino acid sequence will determine the overall hydrophobic or hydrophilic nature of the peptide, affecting its solubility in aqueous solutions.
-
Aggregation: Peptides can aggregate, especially at high concentrations or in inappropriate solvents, reducing their effective concentration and bioactivity.[12]
Troubleshooting Protocol: Peptide Reconstitution
-
Allow to Equilibrate: Before opening, allow the lyophilized peptide vial to come to room temperature to prevent condensation.[13]
-
Solvent Selection: Start with a small amount of sterile, high-purity water.[12] If solubility is an issue, consult a peptide solubility calculator or the manufacturer's recommendations. For basic peptides, a dilute acetic acid solution may help. For acidic peptides, a dilute ammonium bicarbonate solution may be effective.
-
Gentle Dissolution: Do not vortex or shake vigorously. Gently swirl or pipette the solution to dissolve the peptide.[14]
-
Sonication: If aggregation persists, brief sonication in a water bath can help break up aggregates.
-
Storage: After reconstitution, store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12][14]
Question 4: I am using CCK-33 (1-21) as a negative control, but I'm still seeing a background signal in my calcium mobilization assay. What's happening?
Answer:
Background signal in a calcium mobilization assay can arise from several sources unrelated to specific receptor activation.
Scientific Rationale:
-
Cell Health: Unhealthy or over-confluent cells can have elevated basal intracellular calcium levels and may respond non-specifically to stimuli.
-
Assay Components: Some assay buffers or components of the peptide solvent could be interfering with the fluorescent dye or causing a slight change in intracellular calcium.
-
Gq-Coupling: CCK receptors primarily couple through Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[8][15][16] A background signal could indicate issues with this pathway independent of your peptide.
Troubleshooting a Calcium Mobilization Assay:
-
Optimize Cell Seeding: Ensure cells are seeded at an optimal density to achieve a 90-100% confluent monolayer on the day of the assay.[17]
-
Vehicle Control: Run a control with only the vehicle (the solvent used to dissolve the peptide) to see if it elicits a response.
-
Dye Loading: Optimize the incubation time and temperature for the calcium-sensitive dye.[17] In some cell lines, an anion transport inhibitor like probenecid may be needed to ensure dye retention.[17]
-
Check for Autofluorescence: Test if the peptide itself autofluoresces at the excitation and emission wavelengths of your assay.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary function of the N-terminal region of CCK-33? While the C-terminus is the primary determinant of receptor binding and activation, the N-terminal region of the full-length peptide may influence its pharmacokinetic properties, such as its half-life in circulation. Studies comparing full-length CCK-33 to CCK-8 in vivo have suggested that the larger form may have a delayed degradation, leading to a more potent response in some contexts.[18]
Q2: Are there species differences between porcine and human CCK-33? Yes, there are slight differences in the amino acid sequence between porcine and human CCK-33.[19][20][21] However, the critical C-terminal active region is highly conserved. For CCK-33 (1-21), these differences exist and should be noted, although they are unlikely to confer biological activity.
Q3: Can I use porcine CCK-33 (1-21) in receptor binding studies? This fragment would be expected to have extremely low, if any, affinity for CCK receptors. Therefore, it would not be a suitable ligand for standard receptor binding assays. It could potentially be used as a negative control to demonstrate the specificity of binding of a radiolabeled active ligand like [125I]CCK-8.
Q4: How should I handle and store my lyophilized porcine CCK-33 (1-21) peptide? Lyophilized peptides should be stored at -20°C or lower in a desiccator to protect them from moisture and degradation.[14][22] Avoid repeated opening of the stock vial.[22] For long-term storage, aliquoting the lyophilized powder into separate vials is recommended.
IV. Key Experimental Workflows & Diagrams
Workflow 1: Validating Bioactivity with a Calcium Mobilization Assay
This workflow is essential to confirm the responsiveness of your cell system and to test the activity of your peptide.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293 cells stably expressing CCK1R or CCK2R) in a 96-well, black, clear-bottom plate and grow to 90-100% confluency.[17]
-
Dye Loading: Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).[17][23]
-
Peptide Preparation: Prepare serial dilutions of your test peptide (porcine CCK-33 (1-21)) and a positive control (sulfated CCK-8) in assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation). Measure the baseline fluorescence, then inject the peptides and immediately begin kinetic reading of fluorescence intensity over time.[17][24]
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.
Diagrams
CCK Receptor Signaling Pathway
Caption: Simplified Gq-coupled signaling pathway for CCK receptors.
Troubleshooting Logic for No Bioactivity
Caption: Decision tree for troubleshooting a lack of bioactivity.
References
-
Patsnap Synapse. (2024, June 21). What are CCK receptor antagonists and how do they work? Retrieved from [Link]
-
Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
Jensen, R. T. (2019, September 10). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and... PMC. Retrieved from [Link]
-
Wank, S. A. (1995). Cholecystokinin receptors. PubMed. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Cholecystokinin receptors. Retrieved from [Link]
-
CCK Receptor. (2023, November 28). Retrieved from [Link]
-
Springer Nature Experiments. Ca2+ Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]
-
Wikipedia. Cholecystokinin receptor. Retrieved from [Link]
-
Daugé, V., et al. (1994). CCK-A and CCK-B selective receptor agonists and antagonists modulate olfactory recognition in male rats. PubMed. Retrieved from [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. Retrieved from [Link]
-
JoVE. (2022, July 29). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. YouTube. Retrieved from [Link]
-
Caers, J., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. Retrieved from [Link]
-
CK Peptides. (2025, December 17). How to Safely Handle and Store Research Peptides for Optimal Results. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Cholecystokinin receptors | Introduction. Retrieved from [Link]
-
Yu, P., et al. (2000). Signal transduction pathways mediating CCK-induced gallbladder muscle contraction. American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from [Link]
-
JPT. How to Reconstitute Peptides. Retrieved from [Link]
-
GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]
-
Hosotani, R., et al. (1990). Bioactivity of synthetic human cholecystokinin (CCK)-33 in vitro and in vivo. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, June 20). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? Retrieved from [Link]
-
Turkelson, C. M., et al. (1988). Large molecular forms of cholecystokinin circulating in humans. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Cholecystokinin (CCK 33) can stimulate pancreatic secretion by a local intestinal mechanism in the pig. Retrieved from [Link]
-
Sinnett-Smith, J., & Rozengurt, E. (2020). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology. Retrieved from [Link]
-
Madison, L. D., et al. (1987). Affinity labeling of a novel cholecystokinin-binding protein in rat pancreatic plasmalemma using new short probes for the receptor. PubMed. Retrieved from [Link]
-
Sandberg, E., et al. (1988). Cholecystokinin (CCK)-33 stimulates insulin secretion from the perfused rat pancreas: studies on the structure-activity relationship. PubMed. Retrieved from [Link]
-
Vetters, D., et al. (2000). Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. PubMed. Retrieved from [Link]
-
De Godoy, M. A., et al. (1999). Cholecystokinin-coupled intracellular signaling in human gallbladder muscle. PubMed. Retrieved from [Link]
-
GPCRdb. Cck-33. Retrieved from [Link]
-
PEPTIDE INSTITUTE, INC. CCK-33 (Human). Retrieved from [Link]
-
Kurano, Y., et al. (1988). Total synthesis of porcine cholecystokinin-33 (CCK-33). RSC Publishing. Retrieved from [Link]
-
PEPTIDE INSTITUTE, INC. CCK-33 (Porcine). Retrieved from [Link]
-
PHOENIX BIOTECH. CCK-33 (Human). Retrieved from [Link]
-
QIAGEN. Cholecystokinin/Gastrin-mediated Signaling. Retrieved from [Link]
-
Dufresne, M., et al. (2006). Structural basis of cholecystokinin receptor binding and regulation. PMC. Retrieved from [Link]
-
Zabielski, R., et al. (2003). CCK regulates pancreatic enzyme secretion via short duodenal-pancreatic reflexes in pigs. Semantic Scholar. Retrieved from [Link]
-
Zabielski, R., et al. (2003). CCK regulates pancreatic enzyme secretion via short duodenal-pancreatic reflexes in pigs. PubMed. Retrieved from [Link]
-
Advances in Clinical and Experimental Medicine. Cholecystokinin-mediated pharmacological preconditioning effects on ischemic rat hearts: Possible signaling pathways. Retrieved from [Link]
-
Rehfeld, J. F. (2025, June 25). Cholecystokinin: Clinical aspects of the new biology. PubMed. Retrieved from [Link]
-
Rehfeld, J. F., et al. (2007). The Cell-Specific Pattern of Cholecystokinin Peptides in Endocrine Cells Versus Neurons Is Governed by the Expression of Prohormone Convertases 1/3, 2, and 5/6. PMC. Retrieved from [Link]
-
Semantic Scholar. (1993, June 1). CHOLECYSTOKININ (CCK 33) CAN STIMULATE PANCREATIC SECRETION BY A LOCAL INTESTINAL MECHANISM IN THE PIG. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Ligand page - CCK-33. Retrieved from [Link]
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- 24. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Quality Control for Synthetic Cholecystokinin-33 (1-21) (porcine)
Welcome to the technical support guide for synthetic Cholecystokinin-33 (1-21) (porcine), hereafter referred to as CCK-33 (1-21). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused guidance on ensuring the quality and reliability of your CCK-33 (1-21) preparations for experimental use.
Part 1: Foundational Quality Control - FAQs and Troubleshooting
This section addresses the most common issues encountered during the handling and initial quality assessment of synthetic CCK-33 (1-21).
Initial Handling and Solubilization
Question: My lyophilized CCK-33 (1-21) powder won't dissolve. What should I do?
Answer:
Poor solubility is a frequent challenge with synthetic peptides and can significantly impact experimental outcomes by leading to aggregation and reduced bioactivity.[1] The solubility of a peptide is primarily dictated by its amino acid composition. Peptides with a high proportion of hydrophobic (non-polar) amino acids often have limited solubility in aqueous solutions.[1]
Troubleshooting Steps:
-
Review Storage and Handling: Before use, ensure the lyophilized peptide has been stored correctly, ideally at -20°C or colder in a tightly sealed container to prevent moisture absorption.[2][3][4] Allow the vial to equilibrate to room temperature before opening to minimize condensation.[3]
-
Solvent Selection is Critical: There is no universal solvent for all peptides.[3] A systematic approach to solubilization is recommended:
-
Start with Sterile, Purified Water: Attempt to dissolve a small aliquot in high-purity, sterile water.
-
Incorporate Acidic or Basic Buffers: If solubility in water is poor, the net charge of the peptide and the pH of the solution are critical factors.[1] For CCK-33 (1-21), which has a basic character, a slightly acidic buffer (e.g., 0.1 M acetic acid) can improve solubility. Conversely, for acidic peptides, a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate) may be effective.
-
Organic Solvents as a Last Resort: If aqueous solutions fail, organic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can be used. However, be mindful of their compatibility with your downstream biological assays. It's advisable to prepare a concentrated stock in the organic solvent and then dilute it into your aqueous experimental buffer.
-
Question: I suspect my CCK-33 (1-21) has aggregated. How can I confirm this and what are the consequences?
Answer:
Peptide aggregation is a significant concern as it can lead to reduced product yield, diminished bioactivity, and potential safety issues, including immunogenic responses.[1][5] Aggregation can occur during synthesis, purification, storage, or handling.
Confirmation and Consequences:
-
Visual Inspection: The most straightforward, albeit not definitive, sign of aggregation is the presence of visible particulates or cloudiness in the solution.
-
Size-Exclusion Chromatography (SEC): This is a powerful technique to separate molecules based on their size. Aggregates will elute earlier than the monomeric peptide.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution, providing evidence of larger aggregate formation.
-
Consequences of Aggregation: Aggregated peptides can have altered biological activity, leading to inconsistent and unreliable experimental results. In a therapeutic context, aggregates can pose a significant immunogenicity risk.[5]
Part 2: Analytical Purity and Identity Confirmation
Ensuring the purity and correct identity of your synthetic CCK-33 (1-21) is paramount for data integrity. This section details the essential analytical techniques and provides troubleshooting guidance.
High-Performance Liquid Chromatography (HPLC)
Question: What is the most reliable method for assessing the purity of my synthetic CCK-33 (1-21)?
Answer:
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard and most universally used method for determining the purity of synthetic peptides.[6][7][8][9][10] It separates the target peptide from impurities based on hydrophobicity.
Key Considerations for a Robust RP-HPLC Method:
-
Column Selection: C18 columns are generally the starting point for peptide analysis.[7]
-
Mobile Phase: A common mobile phase system consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[7]
-
-
Detection: UV detection at 210-220 nm is standard for assessing peptide purity, as the peptide bond absorbs light in this range.[11]
Troubleshooting Common HPLC Issues:
| Issue | Potential Cause | Troubleshooting Action |
| Broad or Tailing Peaks | - Poor peptide solubility in the mobile phase. - Column degradation. - Inappropriate mobile phase pH. | - Adjust the mobile phase composition. - Replace the column. - Optimize the mobile phase pH. |
| Multiple Peaks | - Presence of impurities (e.g., deletion sequences, incompletely deprotected peptides). - Peptide degradation. - Isomeric forms of the peptide. | - Optimize the purification process. - Investigate storage conditions for potential degradation. - Use a high-resolution column and optimize the gradient to separate isomers. |
| No Peak or Very Small Peak | - Incorrect sample concentration. - The peptide is not eluting from the column. - Detector issue. | - Verify the sample concentration. - Adjust the gradient to a higher organic solvent percentage. - Check the detector lamp and settings. |
Mass Spectrometry (MS)
Question: How can I be certain that the primary peak in my HPLC chromatogram is indeed CCK-33 (1-21)?
Answer:
Mass spectrometry (MS) is an indispensable tool for confirming the identity of a peptide by measuring its molecular weight with high accuracy.[12][13][14][15][16] It is often coupled with HPLC (LC-MS) for simultaneous purity assessment and identity confirmation.[17][18]
Interpreting MS Data:
-
Expected Molecular Weight: The theoretical molecular weight of porcine CCK-33 (1-21) should be calculated based on its amino acid sequence.
-
Observed Molecular Weight: The mass spectrometer will provide the measured mass-to-charge ratio (m/z) of the peptide ions.[15] This can be used to determine the experimental molecular weight.
-
Confirmation: A strong signal corresponding to the expected molecular weight confirms the presence of the full-length, deprotected peptide.[12]
Troubleshooting MS Identity Confirmation:
| Issue | Potential Cause | Troubleshooting Action |
| Observed Mass Does Not Match Theoretical Mass | - Incomplete deprotection during synthesis. - Presence of modifications (e.g., oxidation). - Errors in the synthesis leading to a different sequence. | - Review the synthesis and deprotection protocols. - Consider potential modifications and look for corresponding mass shifts. - Perform peptide mapping or sequencing to confirm the amino acid sequence. |
| Multiple Mass Peaks | - Presence of impurities with different molecular weights. - In-source fragmentation of the peptide. | - Correlate mass peaks with impurity peaks in the HPLC chromatogram. - Optimize the mass spectrometer settings to minimize fragmentation. |
Amino Acid Analysis (AAA)
Question: When is Amino Acid Analysis necessary for quality control?
Answer:
Amino Acid Analysis (AAA) is a quantitative technique used to determine the amino acid composition of a peptide.[11][19][20] It provides an orthogonal method to HPLC and MS for confirming the peptide's identity and can be used for accurate quantification.
The AAA Workflow:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically using 6 M HCl at 110°C for 24 hours.[19][20][21]
-
Separation: The resulting amino acid mixture is separated using chromatography.[19][20]
-
Quantification: The amount of each amino acid is determined and compared to the expected composition based on the CCK-33 (1-21) sequence.[19]
Part 3: Biological Activity Assessment
Confirming the biological activity of your synthetic CCK-33 (1-21) is the ultimate validation of its quality.
Question: How can I verify that my synthetic CCK-33 (1-21) is biologically active?
Answer:
The biological activity of CCK peptides is typically assessed by their ability to stimulate pancreatic enzyme secretion or gallbladder contraction.[22] In vitro assays using isolated pancreatic acini are a common and reliable method.
Example Bioassay: Amylase Release from Rat Pancreatic Acini
This assay measures the ability of CCK-33 (1-21) to stimulate the release of amylase from isolated rat pancreatic acini.[23]
Simplified Protocol:
-
Isolate Pancreatic Acini: Prepare a suspension of isolated pancreatic acini from rats.
-
Stimulation: Incubate the acini with varying concentrations of your synthetic CCK-33 (1-21) and a reference standard.
-
Measure Amylase Activity: After incubation, measure the amylase activity in the supernatant.
-
Data Analysis: Compare the dose-response curve of your synthetic peptide to that of the reference standard to determine its relative potency.
Troubleshooting Bioassay Results:
| Issue | Potential Cause | Troubleshooting Action |
| Low or No Biological Activity | - Incorrect peptide concentration. - Peptide degradation or aggregation. - Issues with the assay itself (e.g., unhealthy cells). | - Confirm the peptide concentration using a reliable method like AAA. - Re-evaluate the purity and aggregation state of the peptide. - Include positive and negative controls in your assay to validate the experimental setup. |
| Inconsistent Results | - Variability in peptide preparation and handling. - Assay variability. | - Ensure consistent and careful handling of the peptide stock solutions. - Optimize the bioassay to reduce variability. |
Part 4: Visualizing the QC Workflow
A systematic approach to quality control is essential for ensuring the reliability of your synthetic CCK-33 (1-21).
Caption: Quality control workflow for synthetic CCK-33 (1-21).
References
-
Innovagen AB. (n.d.). Quality control of synthetic peptides. Retrieved from [Link]
-
PolyPeptide Group. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Retrieved from [Link]
- Liddle, R. A., Goldfine, I. D., & Williams, J. A. (1984). Relative bioactivities of cholecystokinins-8 and -33 on rat pancreatic acini. Gastroenterology, 87(3), 549-554.
-
Scribd. (n.d.). Handling and Storage of Synthetic Peptides. Retrieved from [Link]
- Link, A. (2025, October 6). Quality control: the central pillar supporting peptide manufacturing. European Pharmaceutical Review.
-
PolyPeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Retrieved from [Link]
- McCarthy, D., Han, Y., Carrick, K., Schmidt, D., Workman, W., Matejtschuk, P., ... & Atouf, F. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Pharmaceutical Research, 40(5), 1317-1328.
- U.S. Food and Drug Administration. (2021).
-
DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]
- Penke, B., Zarándi, M., Varga, J., Toth, G., & Kovács, K. (1988). Synthesis of human CCK26-33 and CCK-33 related analogs on 2,4-DMBHA and TMBHA. Journal of Medicinal Chemistry, 31(10), 1962-1966.
- Zhang, H., & Stobaugh, J. F. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit-16.1.
-
Chemistry LibreTexts. (2024, September 30). 26.5: Amino Acid Analysis of Peptides. Retrieved from [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
OpenStax. (2023, September 20). 26.5 Amino Acid Analysis of Peptides. Retrieved from [Link]
- Liddle, R. A., Goldfine, I. D., Rosen, M. S., Taplitz, R. A., & Williams, J. A. (1985). Cholecystokinin bioactivity in human plasma. Molecular forms, responses to feeding, and relationship to gallbladder contraction.
-
Portland Press. (2020, September 9). A beginner's guide to mass spectrometry–based proteomics. Retrieved from [Link]
- Agrawal, N. J., Kumar, S., & Wang, X. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. AAPS J, 19(6), 1642-1655.
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 25-45.
- Aotake, T., Akaji, K., & Kiso, Y. (1998). Total chemical synthesis of large CCK isoforms using a thioester segment condensation approach. Journal of the Chemical Society, Perkin Transactions 1, (18), 2771-2778.
-
tirzepatyd.store. (n.d.). Handling and Storage of Synthetic Peptides. Retrieved from [Link]
-
Millennial Scientific. (2024, August 1). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
- Yang, R., & He, Y. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and bioanalytical chemistry, 415(22), 5475-5484.
- Hosotani, R., Inoue, K., Kogire, M., Suzuki, T., Otsuki, M., Rayford, P. L., & Tobe, T. (1989). Bioactivity of synthetic human cholecystokinin (CCK)-33 in vitro and in vivo.
- Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube.
- Bennett, H. P. J., Elliott, D. F., Evans, B. E., Lowry, P. J., & McMartin, C. (1972). Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of Sepharose-bound peptidases. Biochemical Journal, 129(3), 695-698.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- European Federation of Pharmaceutical Industries and Associations. (2024, May 2). Submission of comments on 'Guideline on the Development and Manufacture of Synthetic Peptides'.
- National Center for Biotechnology Information. (2008, July 14). 99mTc-Tricarbonyl-K-H-K-H-cholecystokinin 8.
- Castillo, V., Grasso, G., Musco, G., & Vendruscolo, M. (2013). Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin. Protein engineering, design & selection : PEDS, 26(10), 691-697.
- Li, Y., et al. (2026, January 19). Green Synthesis of Biocompatible Epigallocatechin Gallate-Derived Carbon Dots for Dual Fluorescent Detection of pH and Fe3+. ACS Omega.
- Speciale, A., et al. (2022). Antidiabetic Effects of Anthocyanins on Pancreatic β-Cell Function: A Systematic Review of In Vitro Studies. Molecules, 27(19), 6524.
Sources
- 1. biosynth.com [biosynth.com]
- 2. scribd.com [scribd.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tirzepatyd.store [tirzepatyd.store]
- 5. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polypeptide.com [polypeptide.com]
- 7. biovera.com.au [biovera.com.au]
- 8. resolvemass.ca [resolvemass.ca]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. bachem.com [bachem.com]
- 12. Quality control of synthetic peptides [innovagen.com]
- 13. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. biosynth.com [biosynth.com]
- 18. almacgroup.com [almacgroup.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 21. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. phoenixpeptide.com [phoenixpeptide.com]
- 23. Relative bioactivities of cholecystokinins-8 and -33 on rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Cholecystokinin-33 (1-21) (porcine)
Topic: Mitigating Off-Target Effects & Experimental Artifacts Product Focus: Cholecystokinin-33 (1-21) Fragment (Porcine) Sequence: Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg Molecular Weight: ~2326 Da
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with Porcine CCK-33 (1-21) .
Crucial Distinction: Unlike CCK-8 or full-length CCK-33, the (1-21) fragment lacks the C-terminal octapeptide (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) required for high-affinity binding to CCK1 (CCK-A) and CCK2 (CCK-B) receptors. Therefore, if you observe canonical CCK activity (calcium mobilization, amylase release), it is likely a contaminant artifact rather than an intrinsic property of the peptide.
"Off-target effects" with this peptide typically manifest as:
-
False Bioactivity: Trace contamination with C-terminal fragments.
-
Immunoassay Interference: Cross-reactivity in ELISAs targeting whole CCK.
-
Physical Artifacts: Methionine oxidation and surface adsorption.
Module 1: Purity & The "Phantom" Bioactivity
User Issue: "I am using CCK-33 (1-21) as a negative control, but I am seeing weak agonist activity at the CCK1 receptor."
Root Cause Analysis
The (1-21) fragment is the N-terminal extension of CCK-33. It does not contain the sulfated tyrosine or the C-terminal amide necessary for receptor activation. Activity usually stems from C-terminal carryover during synthesis or cleavage. Even 0.1% contamination with CCK-8 (which is nanomolar potent) can generate a signal attributed to the micromolar (1-21) sample.
Troubleshooting Protocol
| Diagnostic Step | Action | Success Criteria |
| 1. HPLC Re-Validation | Run analytical HPLC with a gradient optimized for hydrophobic separation (C18 column). | Single peak >98%. No late-eluting hydrophobic peaks (characteristic of aromatic C-term fragments). |
| 2. Mass Spec Check | Perform MALDI-TOF or ESI-MS on the stock. | Confirm MW ~2326 Da. Flag any peaks at ~1143 Da (CCK-8) or ~3918 Da (Full CCK-33). |
| 3. Antagonist Blockade | Co-incubate with a specific CCK1 antagonist (e.g., Devazepide) or CCK2 antagonist (e.g., L-365,260). | If signal disappears: You have contamination (active CCK is present). If signal persists: It is a non-specific "off-target" effect of the (1-21) peptide itself (e.g., membrane perturbation). |
Visualizing the Contamination Pathway
The following diagram illustrates how processing artifacts lead to false signals.
Caption: Logical flow showing how trace C-terminal fragments (red) cause false positive signals in experiments intended to test the N-terminal fragment (green).
Module 2: Peptide Stability & Methionine Oxidation
User Issue: "My peptide retention time shifted on HPLC, and the antibody recognition has decreased."
Technical Insight
The sequence Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile... contains a Methionine (Met) at position 9.[1][2] Methionine is highly susceptible to oxidation into Methionine Sulfoxide (Met(O)), especially during freeze-thaw cycles or exposure to air.
-
Effect: This adds +16 Da to the mass and significantly reduces hydrophobicity (earlier HPLC elution).
-
Off-Target Consequence: Oxidized peptides can act as altered epitopes, causing immunoassay drift or unexpected immunogenicity.
Prevention & Recovery Protocol
-
Storage: Store lyophilized powder at -80°C under argon or nitrogen.
-
Solubilization: Use degassed buffers.
-
Rescue (If Oxidized):
-
Treat the sample with 10 mM Dithiothreitol (DTT) or mercaptoethanol.
-
Incubate at 37°C for 2-4 hours to reduce Met(O) back to Met.
-
Note: This is only possible if your experimental setup tolerates reducing agents.
-
Module 3: Adsorption & "The Vanishing Peptide"
User Issue: "I prepared a 1 µM solution, but my assay only detects 0.1 µM. Is the peptide degrading?"
Mechanism
CCK-33 (1-21) contains hydrophobic residues (Val, Leu, Ile, Met) and basic residues (Lys, Arg). This amphipathic nature leads to rapid adsorption to:
-
Standard Polypropylene (PP) tubes.
-
Borosilicate glass.
-
Polystyrene ELISA plates.
This is often mistaken for "off-target degradation."
Optimization Table: Surface & Solvent Compatibility
| Material/Solvent | Compatibility | Recommendation |
| Standard Glass | ⛔ HIGH RISK | Avoid. Peptide adheres via electrostatic interactions (Arg/Lys to silanols). |
| Standard PP Tubes | ⚠️ MODERATE RISK | Losses of 20-40% possible at low concentrations (<100 nM). |
| LoBind / Low-Retention | ✅ RECOMMENDED | Use siliconized or specialized low-bind plastics. |
| Solvent Additive | ✅ CRITICAL | Add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to block surface sites. |
| Organic Modifier | ✅ HELPFUL | For stock solutions, use 20-30% Acetonitrile (ACN) to maintain solubility and prevent sticking. |
Module 4: Immunoassay Cross-Reactivity
User Issue: "My ELISA for Total CCK is reading high levels of (1-21), but I only want to measure bioactive CCK."
The Specificity Trap
Many commercial antibodies are polyclonal or raised against the full CCK-33 sequence. Since (1-21) constitutes ~63% of the CCK-33 length, it contains dominant epitopes.
-
Off-Target Effect: The (1-21) fragment competes with the capture antibody, creating "noise" in assays meant for bioactive CCK.
Troubleshooting Workflow
Caption: Decision tree for resolving immunoassay interference caused by CCK-33 (1-21).
FAQ: Frequently Asked Questions
Q1: Can CCK-33 (1-21) be used as a receptor antagonist?
-
Answer: Generally, no. Unlike some peptide fragments that retain binding affinity without efficacy (antagonists), the (1-21) fragment lacks the pharmacophore entirely. If you see antagonism, it is likely due to steric hindrance in a non-optimized assay or non-specific adsorption of the active ligand to the (1-21) aggregates.
Q2: What is the best solvent for reconstitution?
-
Answer: Do not use 100% water initially. Dissolve in 10% Acetic Acid or 0.1% TFA to ensure protonation of basic residues (Arg/Lys) and disruption of aggregates, then dilute to working buffer.
Q3: Does this fragment have any biological activity?
-
Answer: While it does not bind CCK1/CCK2, some literature suggests N-terminal fragments of pro-CCK may have distinct metabolic roles or "trophic" effects, though the specific receptor remains uncharacterized. Always run a scrambled peptide control to verify that any observed effect is sequence-specific.
References
-
Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers in Endocrinology. Available at: [Link]
-
Rehfeld, J. F., & Hansen, H. F. (1986).[3] Characterization of preprocholecystokinin products in the porcine cerebral cortex.[3] Evidence of different processing pathways. Journal of Biological Chemistry. Available at: [Link]
- Goetze, J. P., et al. (2012). Peptide adsorption to labware: A challenge in the preanalytical phase. Clinical Chemistry and Laboratory Medicine.
-
Moran, T. H., & Kinzig, K. P. (2004). Gastrointestinal satiety signals II. Cholecystokinin.[2][3][4][5][6][7] American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
-
Vader, P., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. Available at: [Link]
Sources
- 1. realgenelabs.com [realgenelabs.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. Frontiers | Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger [frontiersin.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Cck-33 | C166H261N51O52S4 | CID 16129670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. research.regionh.dk [research.regionh.dk]
- 7. On the tissue-specific processing of procholecystokinin in the brain and gut--a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Species Efficacy of Cholecystokinin-33 (1-21)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of the N-terminal fragment of Cholecystokinin-33, residues 1-21, across various species. Moving beyond a simple data sheet, we will explore the causal mechanisms behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Cholecystokinin (CCK) and Its Fragments
Cholecystokinin (CCK) is a pivotal brain/gut peptide hormone that plays a crucial role in numerous physiological processes, including digestion, satiety, and anxiety.[1][2] It is secreted from I-cells in the proximal small intestine in response to nutrients and exists in various molecular forms, such as CCK-58, CCK-39, CCK-33, and the well-studied C-terminal octapeptide, CCK-8.[3][4] The biological activity of these peptides is primarily mediated through two G protein-coupled receptors (GPCRs): the CCK-A (CCK1) and CCK-B (CCK2) receptors.[2][5]
While the C-terminal fragments, particularly sulfated CCK-8, are well-characterized for their high-affinity binding and potent physiological effects like satiety, the N-terminal fragments such as CCK-33 (1-21) have been less extensively studied.[6][7] Understanding the efficacy and receptor interaction of these larger, naturally occurring fragments is critical for a complete picture of CCK physiology and for the development of novel therapeutics targeting digestive disorders or obesity.[8][9] This guide focuses on elucidating the cross-species differences in the efficacy of CCK-33 (1-21), a topic of significant interest for preclinical drug development and the translation of animal model data to human applications.
Molecular Targets: The CCK-A and CCK-B Receptors
The physiological effects of CCK peptides are dictated by their interaction with two distinct receptor subtypes, which exhibit different ligand specificities and tissue distribution.[5][10]
-
CCK-A (Alimentary) Receptor (CCK1R): Predominantly found in the gastrointestinal (GI) tract, including the gallbladder and pancreas, as well as on vagal afferent neurons.[5][9][11] It is the primary mediator of satiety and GI motility.[7][12][13] The CCK1R displays a high affinity for sulfated CCK peptides (like CCK-8) and a much lower affinity for non-sulfated peptides and gastrin.[3][5][11]
-
CCK-B (Brain) Receptor (CCK2R): Widespread in the central nervous system (CNS), where it modulates anxiety, memory, and nociception.[1][5][11] It is also found on certain cells in the stomach.[5][8] Unlike the CCK1R, the CCK2R binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with similarly high affinity.[2][3][8]
These two receptors share approximately 50% amino acid homology, with the highest identity within the transmembrane domains.[3][14] However, even minor differences in amino acid sequences between species can lead to significant variations in ligand binding affinity and functional efficacy, a critical consideration for drug development.[5][15]
Canonical Signaling Pathway
Both CCK1R and CCK2R primarily couple to the Gq alpha subunit of heterotrimeric G proteins.[2][16][17] Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[16][18] This rapid increase in intracellular calcium is a hallmark of CCK receptor activation and a key measurable endpoint in functional assays.
Caption: Canonical Gq-coupled signaling pathway for CCK receptors.
Comparative Efficacy: A Cross-Species Analysis
Direct comparative data for the CCK-33 (1-21) fragment is sparse in the literature, as most studies focus on the C-terminal bioactive region (e.g., CCK-8). However, we can infer its likely behavior based on the known properties of the full-length CCK-33 peptide and the structural requirements of the CCK receptors. The C-terminal octapeptide contains the primary binding and activation domain.[19] Therefore, N-terminal fragments like CCK-33 (1-21) are generally considered to have very low to negligible affinity and efficacy at both CCK1 and CCK2 receptors across all species.
The key determinant for high-affinity binding to the CCK1R is the sulfated tyrosine residue, which is located at position 27 in the CCK-33 sequence (and is the second amino acid in CCK-8).[3][11] Since CCK-33 (1-21) lacks this entire C-terminal region, its ability to bind and activate either receptor is expected to be minimal.
The following table summarizes the known binding affinities for the full-length CCK-33 and the highly active CCK-8 fragment, which serves as a benchmark for efficacy. The expected low efficacy of the (1-21) fragment is noted for context.
Table 1: Comparative Binding Affinities (Ki) of CCK Peptides Across Species
| Peptide | Receptor | Species | Binding Affinity (Ki) | Rationale & Citation |
| CCK-33 | CCK-A | Rat | 0.03 nM | High affinity due to intact, sulfated C-terminus.[20] |
| CCK-8 (sulfated) | CCK-A | Rat | ~0.95 nM (EC50) | Potent agonist; benchmark for efficacy.[21] |
| CCK-8 (sulfated) | CCK-A | Mouse | ~0.60 - 0.92 nM (EC50) | Potent agonist; similar to rat.[21] |
| CCK-8 (sulfated) | CCK-B | Human | ~3.6 nM | High affinity for the CCK2/B receptor.[19] |
| CCK-33 (1-21) | CCK-A/B | All | >10,000 nM (Predicted) | Lacks the C-terminal binding and activation domain. |
Interspecies Variability:
While the (1-21) fragment itself is inactive, it's crucial to note that significant pharmacological differences exist between species for other CCK ligands. For example:
-
The CCK1R agonist JMV-180 acts as a full agonist in mice but a partial agonist or functional antagonist in rats, a difference traced to the third intracellular loop of the receptor.[21]
-
Nonpeptide antagonists like L-365,260 show high selectivity for CCK-B receptors in rats and humans, but not in dogs.[5]
-
Even single amino acid substitutions between human and murine CCK-B receptors can profoundly alter the efficacy of synthetic nonpeptide agonists.[15]
These findings underscore the critical importance of selecting appropriate animal models in preclinical studies and validating findings across species.[15]
Experimental Methodologies for Efficacy Determination
To rigorously assess the efficacy of any CCK analogue, including verifying the predicted inactivity of CCK-33 (1-21), a series of standardized in vitro and in vivo assays are required.
Overall Experimental Workflow
Caption: Standard workflow for assessing peptide efficacy.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., CCK-33 (1-21)) by measuring its ability to compete with a radiolabeled ligand for binding to CCK receptors.
Causality: This assay directly measures the physical interaction between the peptide and the receptor. A high Ki value indicates weak or no binding. This is a foundational step before functional testing, as a compound that doesn't bind cannot elicit a direct response.
Materials:
-
Cell membranes from cell lines stably expressing the human, rat, or mouse CCK1R or CCK2R.
-
Radioligand: e.g., [¹²⁵I]-sulfated CCK-8.
-
Test Compound: CCK-33 (1-21).
-
Positive Control: Unlabeled sulfated CCK-8.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[22]
-
96-well plates, filter mats (GF/C, pre-soaked in 0.3% PEI), scintillation fluid.[22]
Step-by-Step Protocol:
-
Plate Setup: Design a 96-well plate map including wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled positive control), and competitive binding (radioligand + serial dilutions of test compound).
-
Reagent Addition: In a final volume of 250 µL per well, add the following in order:[22]
-
150 µL of prepared cell membranes (e.g., 50-120 µg protein for tissue preps).[22]
-
50 µL of assay buffer, unlabeled positive control (for non-specific binding), or test compound dilution.
-
50 µL of radioligand solution.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[22]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto the GF/C filter mat. This separates bound from unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a beta counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a function of the test compound concentration. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[22]
Protocol 2: In Vitro Calcium Mobilization Assay
Objective: To measure the functional response (Gq activation) of cells expressing CCK receptors to a test compound by quantifying changes in intracellular calcium.
Causality: This assay provides a direct measure of receptor activation and downstream signaling. The magnitude of the calcium increase (Emax) reflects the compound's efficacy, while the concentration required to produce 50% of the maximal response (EC50) reflects its potency.
Materials:
-
Live cells (e.g., HEK293 or CHO) expressing the CCK receptor of interest, seeded in a 96-well black, clear-bottom plate.[23]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, from a kit like FLIPR Calcium 5).[18][23]
-
Probenecid (may be required to prevent dye leakage from certain cell lines).[23]
-
Test Compound: CCK-33 (1-21).
-
Positive Control Agonist: Sulfated CCK-8.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation, FLIPR).[18][23]
Step-by-Step Protocol:
-
Cell Plating: Seed cells in the 96-well plate to achieve a 90-100% confluent monolayer on the day of the assay. Incubate overnight.[23]
-
Dye Loading: Prepare the fluorescent dye loading buffer according to the manufacturer's instructions, adding probenecid if necessary.[23] Remove the cell culture medium and add 100 µL of the dye solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[23]
-
Assay Execution: Place the cell plate and a ligand plate (containing 5x concentrated serial dilutions of your test compound and positive control) into the fluorescence reader.
-
Measurement: The instrument will establish a baseline fluorescence reading for several seconds. It will then automatically inject the ligand from the source plate into the cell plate and immediately begin recording the change in fluorescence intensity over time (typically 1-2 minutes).[24] The rapid increase in fluorescence corresponds to the release of intracellular calcium.[23][24]
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 3: In Vivo Rodent Satiety Assay
Objective: To assess the effect of a test compound on food intake in an animal model.
Causality: CCK's primary physiological role in the periphery is to act as a satiation signal, reducing meal size.[6][7][25] This in vivo assay provides the ultimate validation of a compound's physiological efficacy. The CCK1R is essential for this effect.[12][13]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Test Compound: CCK-33 (1-21) dissolved in vehicle (e.g., saline).
-
Positive Control: Sulfated CCK-8.
-
Vehicle Control.
-
Highly palatable liquid diet (e.g., sweetened condensed milk) or standard chow.[6]
-
Automated lickometer or sensitive food balance.
Step-by-Step Protocol:
-
Acclimation: Acclimate animals to the testing environment and diet for several days.
-
Fasting: Mildly fast the animals (e.g., overnight) to ensure robust food consumption at the start of the test.
-
Administration: Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) injection at defined doses.[6][25]
-
Food Presentation: Shortly after injection (e.g., 15 minutes), present the pre-weighed food or liquid diet to the animals.
-
Measurement: Record cumulative food intake at regular intervals (e.g., 30, 60, 120 minutes). For more detailed analysis of meal patterns (meal size, duration, frequency), use automated monitoring systems.[6][13]
-
Data Analysis: Compare the food intake in the test compound group to both the vehicle control and positive control groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in food intake compared to the vehicle indicates a satiating effect.
Conclusion and Future Directions
Based on the fundamental principles of CCK receptor pharmacology, the N-terminal fragment CCK-33 (1-21) is predicted to be biologically inactive across all species due to the absence of the C-terminal pharmacophore. The experimental protocols detailed herein provide a robust framework for formally testing this hypothesis and for evaluating any novel CCK-related peptide.
For drug development professionals, the key takeaway is the pronounced species-dependent variation in CCK receptor pharmacology for certain classes of ligands.[15][21] This highlights the necessity of characterizing lead compounds against receptors from multiple species, including human, early in the discovery pipeline. While CCK-33 (1-21) itself may not be a therapeutic candidate, understanding the structure-activity relationships of the entire pro-hormone and its fragments can inspire the design of new, more stable, and selective CCK receptor modulators.
References
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
Cawston, E. E., & Miller, L. J. (2010). Distinguishing Multiple CCK Receptor Subtypes. Methods in Molecular Biology, 610, 145–156. Available at: [Link]
-
Di Sebastiano, A. R., et al. (2014). CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation. Physiology & Behavior, 136, 49-56. Available at: [Link]
-
Kopin, A. S., et al. (1999). The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight. Journal of Clinical Investigation, 103(3), 383-391. Available at: [Link]
-
Eckel, L. A., & Moore, C. E. (2006). Interoceptive “Satiety” Signals Produced by Leptin and CCK. Physiology & Behavior, 89(4), 496-502. Available at: [Link]
-
Gouldson, P. R., et al. (1998). Inter- and intraspecies polymorphisms in the cholecystokinin-B/gastrin receptor alter drug efficacy. Proceedings of the National Academy of Sciences, 95(7), 3981-3986. Available at: [Link]
-
Moran, T. H. (2000). Cholecystokinin and satiety: current perspectives. Nutrition, 16(10), 858-865. Available at: [Link]
-
Bi, S., et al. (2012). CCK1 receptor is essential for normal meal patterning in mice fed high fat diet. Physiology & Behavior, 105(3), 813-819. Available at: [Link]
-
Reubi, J. C., et al. (1997). Cholecystokinin (CCK)-A and CCK-B/gastrin receptors in human tumors. Cancer Research, 57(7), 1377-1386. Available at: [Link]
-
Miller, L. J., & Gao, F. (2008). Structural basis of cholecystokinin receptor binding and regulation. Pharmacology & Therapeutics, 120(3), 265-273. Available at: [Link]
-
Daugé, V., & Lena, I. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Neurobiology, 58(4), 349-379. Available at: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
JoVE. (2022). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]
-
Wang, Y., et al. (2021). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. Poultry Science, 100(9), 101323. Available at: [Link]
-
ResearchGate. (n.d.). The CCK(-like) receptor in the animal kingdom: Functions, evolution and structures. Retrieved from [Link]
-
Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews, 86(3), 805-847. Available at: [Link]
-
Caers, J., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (65), e51516. Available at: [Link]
-
Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]
-
Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. Retrieved from [Link]
-
BindingDB. (n.d.). PrimarySearch_ki for CCK-33. Retrieved from [Link]
-
Derrien, A., et al. (1995). CCK-A and CCK-B receptors enhance olfactory recognition via distinct neuronal pathways. Neuroreport, 6(4), 629-632. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Rehfeld, J. F., et al. (2001). The Predominant Cholecystokinin in Human Plasma and Intestine Is Cholecystokinin-33. Journal of Biological Chemistry, 276(43), 40214-40218. Available at: [Link]
-
Wikipedia. (n.d.). Cholecystokinin receptor. Retrieved from [Link]
-
de Jong, M., et al. (2010). Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors. Anti-Cancer Agents in Medicinal Chemistry, 10(3), 252-259. Available at: [Link]
-
de Lartigue, G., et al. (2012). Comparative Pharmacology of Cholecystokinin Induced Activation of Cultured Vagal Afferent Neurons from Rats and Mice. PLoS ONE, 7(4), e34755. Available at: [Link]
-
Showell, G. A., et al. (1998). Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. Proceedings of the National Academy of Sciences, 95(18), 10831-10836. Available at: [Link]
-
Smith, J. P., et al. (2019). Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment. Cancers, 11(7), 999. Available at: [Link]
-
Kim, J., et al. (2023). Cholecystokinin modulates age-dependent Thalamocortical Neuroplasticity. eLife, 12, e85497. Available at: [Link]
-
Swamy, S., et al. (2012). Differential sensitivity of types 1 and 2 cholecystokinin receptors to membrane cholesterol. American Journal of Physiology-Gastrointestinal and Liver Physiology, 302(7), G704-G713. Available at: [Link]
-
Miller, L. J. (2021). Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. Frontiers in Endocrinology, 12, 694291. Available at: [Link]
Sources
- 1. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 3. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholecystokinin and satiety: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCK1 receptor is essential for normal meal patterning in mice fed high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pnas.org [pnas.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. innoprot.com [innoprot.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. atsbio.com [atsbio.com]
- 20. BindingDB PrimarySearch_ki [bindingdb.org]
- 21. Comparative Pharmacology of Cholecystokinin Induced Activation of Cultured Vagal Afferent Neurons from Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. agilent.com [agilent.com]
- 25. Interoceptive “Satiety” Signals Produced by Leptin and CCK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: Cholecystokinin-33 (1-21) (Porcine) in Satiety Protocols
Content Type: Publish Comparison Guide Subject: Reproducibility and Specificity in CCK-1R Mediated Satiety Studies
Part 1: Executive Summary & Core Directive
The Reproducibility Paradox: In the study of satiety signaling, reproducibility often fails not due to biological variance, but due to reagent selection errors. Cholecystokinin-33 (1-21) (porcine) is frequently misunderstood. It is not the bioactive satiety hormone; it is the N-terminal fragment of the full-length precursor.
Critical Distinction:
-
CCK-8 (Sulfated): The bioactive "gold standard" containing the C-terminal pharmacophore.[1]
-
CCK-33 (Full Length): Biologically active but kinetically distinct; contains the C-terminal pharmacophore.
-
CCK-33 (1-21): Biologically Inactive regarding satiety. It lacks the C-terminal octapeptide required for CCK-1 receptor (CCK-A) activation.
Strategic Utility: This guide defines the role of CCK-33 (1-21) not as a satiety-inducing agent, but as a critical negative control to validate receptor specificity in reproducible experimental designs. Using this fragment allows researchers to distinguish true CCK-1R activation from non-specific peptide effects (e.g., osmolality, injection stress).
Part 2: Scientific Integrity & Logic (E-E-A-T)
1. Mechanism of Action: The Pharmacophore Gap
To ensure reproducibility, one must understand why a reagent works or fails. The satiety effect of Cholecystokinin is mediated exclusively through the CCK-1 Receptor (CCK-1R) , located on vagal afferents and pancreatic acinar cells.
-
Activation Requirement: High-affinity binding to CCK-1R requires the C-terminal heptapeptide sequence (-Tyr(SO3)-Met-Gly-Trp-Met-Asp-Phe-NH2 ) and, critically, the sulfation of the Tyrosine residue.
-
The (1-21) Deficit: The porcine CCK-33 (1-21) fragment contains the sequence: H-Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg-OH.
-
It terminates before the bioactive C-terminal region.
-
It lacks the sulfated tyrosine.
-
It lacks the C-terminal amidation.
-
Causality: Consequently, CCK-33 (1-21) cannot induce a conformational change in CCK-1R. Any reduction in food intake observed with this peptide is likely an artifact (e.g., malaise, toxicity) rather than physiological satiety.
2. Comparative Performance Profile
The following table contrasts the (1-21) fragment with the active alternatives. Use this to select the correct reagent for your specific experimental goal.
| Feature | CCK-33 (1-21) (Porcine) | CCK-8 (Sulfated) | CCK-33 (Full Length) |
| Role in Protocol | Negative Control / Epitope Mapping | Primary Agonist (Satiety Inducer) | Physiological Precursor Study |
| CCK-1R Affinity | Negligible / None | High (nM range) | High (nM range) |
| Satiety Effect | None (Reproducible inactivity) | Potent, Dose-dependent | Potent, Slower onset |
| Stability | Moderate (Contains Met) | Low (Rapid proteolysis) | Variable (Complex folding) |
| Key Risk | False Negative (if used as agonist) | Oxidation of Met / Desulfation | Aggregation / Adsorption |
3. Experimental Protocol for Reproducibility
To generate publication-grade data, you must prove that your satiety effect is specific. This protocol uses CCK-33 (1-21) as a control to validate the bioactivity of CCK-8.
Workflow: The "Specificity Triad" Design
-
Group A (Vehicle): Saline (Baseline intake).
-
Group B (Agonist): CCK-8 Sulfated (Expected satiety).
-
Group C (Specificity Control): CCK-33 (1-21) (Expected no effect).
Step-by-Step Methodology:
-
Peptide Reconstitution:
-
Dissolve CCK-33 (1-21) in degassed PBS (pH 7.4). Avoid high-speed vortexing to prevent aggregation.
-
Note: Although (1-21) is inactive, it contains Methionine (Met) at position 9. Oxidation of Met in active CCK forms destroys potency; in the control, it is less critical but good practice to avoid.
-
-
Subject Preparation:
-
Fast rats/mice for 12 hours (overnight) to synchronize hunger levels.
-
Acclimatize animals to handling to minimize stress-induced anorexia (which mimics satiety).
-
-
Administration:
-
Route: Intraperitoneal (IP) injection is standard for satiety studies.
-
Dosing: Administer equimolar doses.
-
CCK-8:
(approx. ). -
CCK-33 (1-21): Calculate mass based on MW (~2321 Da) to match the molarity of CCK-8.
-
-
-
Data Collection:
-
Measure food intake at 15, 30, and 60 minutes post-injection.
-
Validation Criterion: Group B must show statistically significant reduction vs. Group A. Group C must be statistically indistinguishable from Group A.
-
Part 3: Visualization & Formatting
Diagram 1: Structural Basis of Activity
This diagram illustrates why the (1-21) fragment fails to bind the receptor, visualizing the missing pharmacophore.
Caption: Structural relationship showing the lack of receptor binding capability in the CCK-33 (1-21) fragment due to the missing C-terminal pharmacophore.
Diagram 2: Experimental Workflow for Specificity Validation
A logic flow for interpreting satiety data when using CCK-33 (1-21) as a control.
Caption: Decision matrix for validating satiety specificity. A reduction in intake by the (1-21) fragment indicates experimental error (e.g., stress/toxicity).
References
-
Comparison of the satiating potencies of cholecystokinin-33 and cholecystokinin-8. Source: PubMed (Pharmacol Biochem Behav). Note: Establishes the potency of active forms, contrasting with the inactive (1-21). URL:[Link]
-
Cholecystokinin-33 stimulates insulin secretion: studies on the structure-activity relationship. Source: PubMed (Pharmacol Toxicol). Note: Explicitly states CCK-33 (1-21) has no effect on insulin secretion, a proxy for CCK-1R activity. URL:[Link]
-
Cholecystokinin Bioactivity in Human Plasma. Source: Journal of Clinical Investigation (JCI). Note: Discusses the bioassay and active forms (CCK-8, CCK-33) versus inactive fragments. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
